3-Iodo-4,5-dimethoxybenzaldehyde oxime
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08g/mol |
IUPAC Name |
(NE)-N-[(3-iodo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |
InChI Key |
XWSRLDIBKGPNKA-VZUCSPMQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NO)I)OC |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)I)OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Iodo-4,5-dimethoxybenzaldehyde oxime chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages data from its immediate precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, and established principles of oxime chemistry to present a well-rounded profile.
Chemical Identity and Properties
1.1. Properties of the Precursor: 3-Iodo-4,5-dimethoxybenzaldehyde
A thorough understanding of the starting material is crucial for the synthesis and characterization of the target oxime.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Melting Point | 69-73 °C | [2][3] |
| Boiling Point | 134-137 °C at 0.8 Torr | [2][3] |
| Density | ~1.7 g/cm³ | [2][3] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 32024-15-0 | [1][2] |
1.2. Predicted Properties of this compound
The conversion of the aldehyde to an oxime will alter the physicochemical properties. The following are predicted changes:
-
Molecular Formula: C₉H₁₀INO₃
-
Molecular Weight: 307.08 g/mol
-
Polarity: The introduction of the hydroxyl group in the oxime moiety is expected to increase the polarity compared to the starting aldehyde.
-
Melting Point: The melting point will likely differ significantly from the aldehyde due to changes in crystal packing and intermolecular hydrogen bonding capabilities.
-
Solubility: Increased polarity may lead to better solubility in polar solvents.
Synthesis and Experimental Protocols
The synthesis of this compound is expected to follow a standard oximation reaction of the corresponding aldehyde.
2.1. General Reaction Scheme
Caption: General synthesis pathway for this compound.
2.2. Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of benzaldehyde oximes.[4][5][6]
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-Iodo-4,5-dimethoxybenzaldehyde in a suitable amount of ethanol.
-
In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (like sodium hydroxide or sodium carbonate) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 1 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Dry the purified crystals under vacuum to obtain this compound.
Spectral Data of Precursor
The following spectral data for the precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, is crucial for confirming the starting material's identity and purity.
| Spectral Data Type | Key Peaks/Signals |
| ¹H NMR (300 MHz) | δ 9.83 (s, 1H, CHO), 7.85 (d, 1H), 7.41 (d, 1H), 3.93 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃)[2] |
| ¹³C NMR (75 MHz) | δ 189.7 (CHO), 154.2, 153.0, 134.7, 133.9, 111.0, 92.1, 60.7, 56.1[2] |
| IR (cm⁻¹) | 2832, 2730, 2693 (C-H stretch of aldehyde)[2] |
Upon successful synthesis of the oxime, characteristic changes in the spectra are expected, such as the disappearance of the aldehyde proton peak and the appearance of a broad hydroxyl proton signal in the ¹H NMR spectrum, and the disappearance of the aldehyde carbonyl stretch in the IR spectrum, replaced by C=N and O-H stretching frequencies.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been specifically documented, the broader class of substituted benzaldehyde oximes has been investigated for various therapeutic applications.
4.1. Areas of Potential Biological Interest
-
Antimicrobial Activity: Various benzaldehyde oxime derivatives have demonstrated antimicrobial properties.[7][8] The presence of the iodo and methoxy groups on the benzene ring may influence this activity.
-
Anticancer Activity: Some oximes have been explored as potential anticancer agents.
-
Enzyme Inhibition: Certain substituted benzaldehyde oximes have been shown to act as enzyme inhibitors, for example, against anticholinesterase.[9]
4.2. Hypothetical Signaling Pathway Involvement
Given the antimicrobial potential, a hypothetical workflow for investigating its mechanism of action is presented below.
Caption: A logical workflow for the investigation of antimicrobial properties.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a reliable protocol for its synthesis, and insights into its potential biological activities based on the current literature of related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its therapeutic potential.
References
- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Solubility of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 3-iodo-4,5-dimethoxybenzaldehyde oxime in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical predictions based on the molecule's structural features with detailed experimental protocols for determining its solubility.
Predicted Solubility Profile
The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding. This compound possesses a moderately polar oxime group capable of acting as a hydrogen bond donor and acceptor, two methoxy groups which are polar ethers, and a large, nonpolar iodinated benzene ring. This combination of functional groups suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound. These predictions are inferred from the known solubility characteristics of structurally similar compounds, including other substituted benzaldehyde oximes, iodinated aromatic compounds, and molecules containing multiple methoxy groups.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The oxime and methoxy groups can form hydrogen bonds with the hydroxyl group of alcohols. The precursor, 3-iodo-4,5-dimethoxybenzaldehyde, is known to be soluble in an ethanol/water mixture. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of the ketone carbonyl group is compatible with the polar groups of the oxime. |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent that should effectively solvate the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors for the oxime's hydroxyl group. Iodinated aromatic compounds often show good solubility in ethers. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring of the solvents can interact with the iodinated benzene ring of the solute, but the polar oxime and methoxy groups will limit solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and large nonpolar components. Iodinated aromatic compounds are often soluble in these solvents. |
| Nonpolar Alkanes | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |
| Water | Insoluble | Generally, oximes are poorly soluble in water. The large, hydrophobic iodinated benzene ring will further decrease aqueous solubility. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended. These methods progress from a qualitative assessment to a more rigorous quantitative determination.
2.1. Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. The precursor, 3-iodo-4,5-dimethoxybenzaldehyde, is known to be a skin, eye, and respiratory irritant[1][2][3][4]. It is reasonable to assume the oxime derivative will have similar hazardous properties.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All experiments should be conducted in a well-ventilated laboratory fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes[5].
2.2. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Add approximately 10 mg of this compound to a small, clean, and dry test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble."
2.3. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the analytical response versus the concentration of the standard solutions.
-
Add an excess amount of the solid oxime to a scintillation vial containing a known volume of the solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used to generate the calibration curve.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-4,5-dimethoxybenzaldehyde 97 32024-15-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
A Prospective Analysis: The Potential of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-Iodo-4,5-dimethoxybenzaldehyde serves as a readily available synthetic intermediate, its oxime derivative remains largely unexplored within medicinal chemistry. This technical guide addresses this knowledge gap by providing a prospective analysis of the potential applications of 3-Iodo-4,5-dimethoxybenzaldehyde oxime. Drawing upon the well-documented biological activities of structurally related benzaldehyde oximes and compounds featuring the iodo-dimethoxyphenyl moiety, this document outlines hypothetical therapeutic avenues, proposes a straightforward synthetic route, and presents a strategic workflow for its future investigation. This guide serves as a foundational resource to stimulate and direct further research into this promising, yet uncharacterized, molecule.
Introduction
The oxime functional group is a versatile scaffold in medicinal chemistry, with established roles in a variety of therapeutic agents, from acetylcholinesterase reactivators to compounds with anticancer and anti-inflammatory properties.[1][2] The introduction of an oxime can significantly alter the biological activity of a parent aldehyde, enhancing its interaction with biological targets through additional hydrogen bonding capabilities.[2]
Despite the commercial availability of its precursor, 3-Iodo-4,5-dimethoxybenzaldehyde[3][4][5], a thorough review of the scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of This compound . This guide, therefore, aims to build a case for its investigation by examining the established pharmacological profiles of analogous compounds. By dissecting the structure into its core components—the substituted benzaldehyde and the oxime moiety—we can extrapolate potential applications and formulate a clear path for future research and development.
Proposed Synthesis of this compound
The synthesis of this compound is anticipated to be a straightforward condensation reaction between the parent aldehyde and a hydroxylamine salt. This method is a well-established and high-yielding route to aldoximes.
Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of benzaldehyde oximes[6]:
-
Dissolution: Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.2 eq.) and a base such as sodium acetate or sodium hydroxide (1.1-1.2 eq.). The base is crucial to liberate free hydroxylamine from its salt.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Potential Medicinal Chemistry Applications: A Prospective Analysis
Based on the known biological activities of structurally similar compounds, we can hypothesize several potential applications for this compound.
Anticancer Activity
Numerous oxime derivatives of substituted benzaldehydes have demonstrated promising anticancer properties.[1][2] The mechanism of action for many of these compounds involves the inhibition of various protein kinases. The 3-iodo-4,5-dimethoxyphenyl moiety itself is present in certain classes of kinase inhibitors. Therefore, it is plausible that this compound could exhibit antiproliferative effects on cancer cell lines.
Anti-inflammatory and Antioxidant Activity
Oximes are recognized for their anti-inflammatory and antioxidant capabilities.[1] Some benzaldehyde oxime derivatives have shown potent inhibition of enzymes involved in the inflammatory cascade and exhibit significant radical scavenging activity. Given that oxidative stress and inflammation are underlying factors in many diseases, this represents a key area for investigation.
Antimicrobial Activity
The antimicrobial potential of oximes is another area of active research.[1] Benzaldehyde oxime derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. The presence of a halogen, such as iodine, on the aromatic ring can sometimes enhance the antimicrobial potency of a compound.
Neurological Activity
The 2,5-dimethoxy-4-iodo-phenyl structural motif is famously found in the potent serotonin 5-HT2A receptor agonist, DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).[7] While the substitution pattern is different in our compound of interest (3-iodo-4,5-dimethoxy), the presence of the iodo-dimethoxy-phenyl core suggests that the molecule could potentially interact with neurological targets.
Comparative Data of Structurally Related Benzaldehyde Oximes
To provide context for the potential potency of this compound, the following table summarizes the biological activities of other substituted benzaldehyde oximes.
| Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| (E)-3,4,5-Trihydroxybenzaldehyde O-benzyl oximes | Aldose Reductase Inhibition | IC50 values in the µM range | [2] |
| p-hydroxybenzaldehyde oxime based terpolymers | Antibacterial Activity | Zone of inhibition (mm) against various bacteria | [1] |
| Vanillin oxime | Antioxidant | DPPH radical scavenging activity | N/A |
| Syringaldehyde oxime | Anticancer | Antiproliferative activity against cancer cell lines | N/A |
Note: This table presents data for structurally related compounds to guide future research, as no specific data for this compound is currently available.
Proposed Experimental Workflow for Biological Screening
A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow outlines a potential screening cascade.
Hypothetical Signaling Pathway Modulation
Given the prevalence of kinase inhibition among anticancer oximes, a plausible mechanism of action for this compound could involve the modulation of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Conclusion
While this compound is currently an uncharacterized compound in the realm of medicinal chemistry, a prospective analysis based on its structural components and the activities of related molecules suggests that it is a promising candidate for future investigation. Its straightforward synthesis and the potential for diverse biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, warrant its inclusion in screening programs. This technical guide provides a foundational framework to inspire and guide researchers in unlocking the therapeutic potential of this novel oxime.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Iodo-4,5-dimethoxybenzaldehyde, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Reactivity of the oxime functional group in substituted benzaldehydes
An In-depth Technical Guide to the Reactivity of the Oxime Functional Group in Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxime functional group, characterized by the RR'C=NOH moiety, is a versatile and pivotal component in modern chemistry.[1][2] Derived from the condensation of aldehydes or ketones with hydroxylamine, oximes are stable, crystalline solids that serve as crucial intermediates in organic synthesis and as key structural motifs in pharmacologically active compounds.[3][4] In particular, oximes derived from substituted benzaldehydes exhibit a rich and tunable reactivity profile, governed by the electronic nature of the substituents on the aromatic ring.
This technical guide provides a comprehensive overview of the core reactivity of benzaldehyde oximes. It covers their synthesis, the profound influence of aromatic substituents on their chemical behavior, and their applications in key chemical transformations. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Key reactions discussed include the classic Beckmann rearrangement, acid-catalyzed hydrolysis, and the increasingly important oxime ligation used in bioconjugation.[5][6]
Synthesis of Substituted Benzaldehyde Oximes
The most common method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine, typically in a weakly acidic medium.[4] For substituted benzaldehydes, the reaction proceeds readily, often at room temperature, to yield the corresponding aldoxime. The reaction can be catalyzed by acids or bases and can be performed in various solvents, including water and alcohols.[7][8] Modern methods, such as microwave-assisted synthesis, have been developed to shorten reaction times and improve yields.[9][10]
General Reaction Scheme
The synthesis involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration to form the C=N double bond of the oxime.
Caption: General workflow for the synthesis of benzaldehyde oximes.
Experimental Protocol: General Synthesis of a Substituted Benzaldehyde Oxime
This protocol is a representative procedure for the synthesis of benzaldehyde oximes.
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq.) in a suitable organic solvent such as ethanol or a methanol/water mixture.[8]
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.2 eq.) and a base such as sodium acetate or sodium carbonate (1.1-1.2 eq.) to the solution.[10] The base neutralizes the HCl released from the hydroxylamine hydrochloride.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 30 minutes to several hours.[9][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified. This often involves adding water to the residue and extracting the oxime with an organic solvent like ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.[10] The final product can be further purified by recrystallization or column chromatography.
Data Summary: Synthesis of Various Substituted Benzaldehyde Oximes
The following table summarizes the synthesis of several substituted benzaldehyde oximes, highlighting the effect of different substituents on reaction outcomes.
| Substituent (Position) | Base/Solvent | Conditions | Yield (%) | Reference |
| 4-Nitro | Na₂CO₃ / Ethanol | Microwave, 90°C, 5 min | >90% | [10] |
| 4-Nitro | Mineral Water/Methanol | Room Temp, 10 min | 95% | [8] |
| 4-Chloro | - | - | 100% | [12] |
| 4-Hydroxy | Mineral Water/Methanol | Room Temp, 10 min | 80% | [8] |
| 2-Hydroxy | - | - | 100% | [12] |
| Unsubstituted | Na₂CO₃ / Ethanol | Microwave, 90°C, 5 min | ~90% | [10] |
Core Reactivity and Key Transformations
The reactivity of the oxime group in substituted benzaldehydes is significantly influenced by the electronic properties of the substituents on the benzene ring. These substituents can modulate the electron density at the C=N bond and the stability of reaction intermediates, thereby affecting reaction rates and pathways.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide.[13] For aldoximes, such as those derived from benzaldehydes, this rearrangement typically yields a nitrile through a dehydration process under the reaction conditions.[12][14] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[13]
The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group to the electron-deficient nitrogen atom, breaking the N-O bond. For aldoximes, the migrating group is the hydrogen atom attached to the carbonyl carbon. The resulting nitrilium ion is then deprotonated to yield the stable nitrile.
Caption: Mechanism of the Beckmann rearrangement for benzaldehyde oxime.
This protocol describes a mild procedure for the conversion of benzaldehyde oximes to benzonitriles.
-
Preparation: In a round-bottom flask, prepare a solution of the substituted benzaldehyde oxime (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.
-
Catalyst Addition: Add the rearrangement catalyst. Various acid catalysts can be used, including sulfuric acid, polyphosphoric acid, or milder reagents like tosyl chloride.[13] For a very mild conversion, 2-chloropyridinium iodide in the presence of triethylamine can be effective.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours. Monitor the reaction's progress using TLC.
-
Workup: Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified by distillation or column chromatography.
| Starting Oxime | Product | Yield (%) | Reference |
| Benzaldehyde oxime | Benzonitrile | 100% | [12] |
| 4-Hydroxybenzaldehyde oxime | 4-Hydroxybenzonitrile | 100% | [12] |
| 2-Hydroxybenzaldehyde oxime | 2-Hydroxybenzonitrile | 100% | [12] |
| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 100% | [12] |
Acid-Catalyzed Hydrolysis
Oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine by heating in the presence of an inorganic acid.[15] This reaction is essentially the reverse of the oxime formation. The equilibrium can be shifted towards the aldehyde by using an excess of water.[16]
The hydrolysis mechanism begins with the protonation of the oxime nitrogen, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers follows, ultimately leading to the elimination of hydroxylamine and the regeneration of the protonated benzaldehyde, which is then deprotonated to give the final product.
References
- 1. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 11. EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Oxime - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
Role of iodine substituent in the reactivity of aromatic compounds
An In-depth Technical Guide to the Role of the Iodine Substituent in the Reactivity of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iodine substituent, while a simple halogen, imparts a unique and powerful set of reactive properties to aromatic compounds. Its distinct electronic nature, large atomic size, and the relative weakness of the carbon-iodine (C-I) bond make iodoaromatics indispensable intermediates in modern organic synthesis and crucial components in pharmacologically active molecules. This technical guide provides a comprehensive overview of the role of iodine in modulating the reactivity of aromatic systems, with a focus on applications relevant to chemical research and drug development.
Electronic Effects of the Iodine Substituent
The reactivity of a substituted aromatic ring is governed by the interplay of inductive and resonance effects of the substituent. Iodine, like other halogens, exhibits a dual nature.
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond. This deactivating inductive effect is the weakest among the halogens due to iodine's lower electronegativity compared to fluorine, chlorine, and bromine.
-
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.
The overall effect is a slight deactivation of the ring towards electrophilic aromatic substitution compared to benzene, but with strong ortho, para-directing character. The Hammett constants provide a quantitative measure of these electronic effects.
Data Presentation: Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) quantifies the influence of meta- or para-substituents on the reactivity of an aromatic compound in a given reaction. The substituent constant, sigma (σ), is a measure of the electronic effect of the substituent itself.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Notes |
| -I | 0.35[1][2][3] | 0.18[1][2][3] | Indicates a net electron-withdrawing effect at both positions. |
| -Br | 0.39[1] | 0.23[1] | Stronger inductive effect than iodine. |
| -Cl | 0.37[1] | 0.23[1] | Similar to bromine. |
| -F | 0.34[3] | 0.06[3] | Strongest inductive effect, but also significant resonance donation at the para position. |
Table 1: Hammett constants for halogen substituents, illustrating their electronic influence.
Role in Electrophilic Aromatic Substitution (EAS)
Iodine is the least reactive halogen in electrophilic aromatic substitution reactions.[4] Direct iodination of benzene with I₂ is an unfavorable equilibrium and requires the presence of an oxidizing agent to convert molecular iodine into a more potent electrophilic species, often represented as I⁺.[5][6][7][8]
Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts.[5][6][7] These agents facilitate the formation of the electrophile, which then attacks the aromatic ring in a typical EAS mechanism.[7] Despite the ring being slightly deactivated, the substitution occurs preferentially at the ortho and para positions due to the +R effect.
Experimental Protocol: Iodination of a Deactivated Arene
This protocol describes the iodination of deactivated aromatic compounds using sodium periodate (NaIO₄) as the iodinating reagent in an acidic medium.[9]
Materials:
-
Deactivated arene (e.g., benzoic acid)
-
Sodium periodate (NaIO₄), powdered
-
Glacial acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (95% H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Ice, distilled water
-
Appropriate recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (10 °C), suspend powdered NaIO₄ (1.05 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Add the arene (1.0 eq) portionwise or dropwise to the stirred suspension while maintaining the temperature at 10 °C.
-
Slowly add concentrated H₂SO₄ dropwise, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at a temperature below 40 °C for 2 hours.
-
Slowly raise the temperature to 60-70 °C over 30 minutes and continue stirring for an additional 40-50 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a stirred solution of Na₂SO₃ in ice-water to quench the reaction and reduce any excess iodine species.
-
Collect the precipitated crude product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure iodoarene.[9]
Role in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an electron-poor aromatic ring. Counterintuitively, the reactivity of halogens as leaving groups in many SNAr reactions follows the order F >> Cl > Br > I.[10] This is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions.
The reason for this trend lies in the reaction mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the C-X bond, which is broken in a subsequent, faster step, has less influence on the overall reaction rate.[10]
Iodine as an Excellent Leaving Group in Cross-Coupling Reactions
The true synthetic utility of iodoaromatics is most evident in transition metal-catalyzed cross-coupling reactions. In reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, aryl iodides are often the most reactive substrates among the aryl halides.
This high reactivity is attributed to two main factors:
-
Bond Dissociation Energy: The C-I bond is the weakest among the carbon-halogen bonds, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.
-
Polarizability: The large and polarizable nature of iodine facilitates the interaction with the metal catalyst.
This makes iodoaromatics highly valuable for constructing complex molecules, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[11] Hypervalent iodine reagents have also emerged as powerful oxidants and arylating agents in palladium-catalyzed transformations.[12][13]
Experimental Protocol: Palladium-Catalyzed Fluorocarbonylation of an Iodoarene
This protocol details a one-pot fluorocarbonylation-amination reaction using an iodoarene as the starting material.[14]
Materials:
-
Iodoarene (e.g., 4-iodoanisole) (1.0 eq)
-
Difluoromethyl benzoate (2.0 eq)
-
Cesium fluoride (CsF) (1.5 eq)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol %)
-
Xantphos (15 mol %)
-
Anhydrous Dimethylformamide (DMF)
-
Amine (e.g., Aniline) (5.0 eq)
-
Triethylamine (Et₃N) (10.0 eq)
-
Nitrogen atmosphere supply
Procedure:
-
To an oven-dried reaction vessel, add the iodoarene (0.3 mmol), difluoromethyl benzoate (0.6 mmol), CsF (0.45 mmol), Pd(TFA)₂ (0.03 mmol), and Xantphos (0.045 mmol).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous DMF (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir under the nitrogen atmosphere. Monitor the reaction for the consumption of the iodoarene.
-
Once the first step is complete, cool the mixture and add the amine (1.5 mmol) and triethylamine (3.0 mmol).
-
Stir the reaction at the appropriate temperature until the formation of the amide product is complete.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[14]
Applications in Drug Development and Medicinal Chemistry
The iodine substituent plays a significant role in drug design and development for several reasons:
-
Synthetic Handle: As demonstrated, the C-I bond is a versatile anchor point for constructing complex molecular architectures through cross-coupling reactions, which is fundamental in modern drug discovery.[11]
-
Pharmacokinetic Modulation: The large, lipophilic nature of iodine can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It can enhance binding to hydrophobic pockets in target proteins.
-
Bioisosterism: Iodine can serve as a bioisostere for other groups, helping to fine-tune the biological activity of a lead compound.
-
Radiolabeling: Radioactive isotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) are widely used in nuclear medicine for both diagnostic imaging (SPECT, PET) and radiotherapy.[15] The ease of introducing iodine into aromatic systems makes it a preferred choice for developing radiopharmaceuticals. However, the in vivo stability of the C-I bond is a critical design consideration, as deiodination can lead to off-target radiation and poor imaging quality.[15] Generally, iodine attached to sp² carbons in iodoarenes is more stable than when attached to heterocyclic or sp³ carbons.[15]
Conclusion
The iodine substituent is a uniquely versatile tool in the arsenal of synthetic and medicinal chemists. Its moderate electronic effects provide predictable control over electrophilic substitution, while the lability and reactivity of the carbon-iodine bond make it the premier choice for a vast range of transition metal-catalyzed cross-coupling reactions. This reactivity profile, combined with its utility in radiolabeling and pharmacokinetic modulation, ensures that iodoaromatic compounds will continue to be of central importance in the discovery and development of novel therapeutics and advanced chemical materials.
References
- 1. web.viu.ca [web.viu.ca]
- 2. global.oup.com [global.oup.com]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 7. youtube.com [youtube.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocycles utilizing 3-Iodo-4,5-dimethoxybenzaldehyde oxime as a key starting material. The described methods leverage the reactivity of both the iodo- and oxime functionalities to construct diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of the Starting Material: this compound
The initial step involves the synthesis of the oxime from commercially available 3-Iodo-4,5-dimethoxybenzaldehyde. This is a standard condensation reaction.
Experimental Protocol:
-
Dissolution: Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) or an equivalent amount of another suitable base like pyridine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add water to the residue to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound, which can be further purified by recrystallization from ethanol if necessary.
Caption: Workflow for the synthesis of the oxime starting material.
Synthesis of 6,7-Dimethoxybenzisoxazole via Intramolecular Cyclization
This protocol describes a plausible palladium-catalyzed intramolecular cyclization of this compound to form the corresponding benzisoxazole. This transformation is analogous to Ullmann-type condensations or Heck-type cyclizations involving N-O bond formation.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable ligand like XPhos or SPhos (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a dry, high-boiling point solvent like toluene or dioxane (15 mL per gram of oxime).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6,7-Dimethoxybenzisoxazole.
Caption: Palladium-catalyzed intramolecular cyclization pathway.
Synthesis of Substituted Isoxazolines via 1,3-Dipolar Cycloaddition
This method involves the in-situ generation of a nitrile oxide from this compound, which then undergoes a [3+2] cycloaddition with an alkene to form a 3,5-disubstituted isoxazoline. This is a highly versatile reaction for creating five-membered heterocycles.[1][2]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) and an alkene (1.5-2.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add a mild oxidant. A common method is the use of sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine.[3]
-
Oxidant Addition: Add the oxidant solution dropwise to the reaction mixture at 0 °C to control the exothermic reaction and maintain the stability of the in-situ generated nitrile oxide.
-
Reaction: Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-Iodo-4,5-dimethoxyphenyl)-5-substituted-isoxazoline.
Caption: Synthesis of isoxazolines via 1,3-dipolar cycloaddition.
Synthesis of Dihydro-oxazino[3,2-a]quinolines via Intramolecular Heck Reaction
This two-step sequence involves the preparation of an O-allyl ether of the starting oxime, followed by a palladium-catalyzed intramolecular Heck reaction to construct a fused heterocyclic system. The intramolecular Heck reaction is a powerful tool for ring formation.[4][5]
Step 1: O-Allylation of this compound
-
Deprotonation: In a round-bottom flask, dissolve the oxime (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a base such as K₂CO₃ or NaH (1.1 eq) and stir for 30 minutes at room temperature.
-
Alkylation: Add allyl bromide or allyl chloride (1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the O-allyl oxime ether.
Step 2: Intramolecular Heck Reaction
-
Reaction Setup: To a solution of the O-allyl oxime ether (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or toluene), add a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ (5-10 mol%), a phosphine ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through Celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclized product.
Data Summary
The following table summarizes the expected products and typical reaction conditions for the synthetic pathways described. Yields are representative and may vary based on the specific substrate and optimization of reaction conditions.
| Starting Material | Reaction Type | Key Reagents | Product | Typical Yield (%) |
| This compound | Intramolecular Cyclization | Pd(OAc)₂, Ligand, Base | 6,7-Dimethoxybenzisoxazole | 60-80 |
| This compound | 1,3-Dipolar Cycloaddition | Alkene, NCS, Et₃N | 3-(Aryl)-5-(Substituted)-Isoxazoline | 70-90 |
| O-Allyl-3-iodo-4,5-dimethoxybenzaldehyde Oxime | Intramolecular Heck Reaction | Pd(OAc)₂, Base | Dihydro-oxazino[3,2-a]quinoline derivative | 50-75 |
Disclaimer: These protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Beckmann Rearrangement of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime to 3-Iodo-4,5-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Beckmann rearrangement of 3-Iodo-4,5-dimethoxybenzaldehyde oxime to its corresponding amide, 3-Iodo-4,5-dimethoxybenzamide. This transformation is a key step in the synthesis of various substituted benzamides, which are important structural motifs in numerous pharmaceutical compounds. The protocol outlines the reaction setup, reagent handling, and purification procedures. Additionally, this note includes a summary of the reaction parameters and expected outcomes, supported by diagrams illustrating the chemical transformation and experimental workflow.
Introduction
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam under acidic conditions.[1][2] This rearrangement is of significant interest in medicinal chemistry and drug development as it provides a reliable method for the synthesis of substituted amides, a common feature in many biologically active molecules. The reaction typically proceeds via the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the final amide product.[1]
This application note focuses on the specific rearrangement of this compound. The presence of electron-donating methoxy groups on the aromatic ring can influence the migratory aptitude of the aryl group, potentially facilitating the rearrangement.[3] The iodo-substituent provides a handle for further functionalization, making the resulting amide a versatile intermediate in the synthesis of more complex molecules.
Chemical Transformation
The Beckmann rearrangement of this compound to 3-Iodo-4,5-dimethoxybenzamide is depicted below. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).
Figure 1. Chemical scheme of the Beckmann rearrangement.
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting oxime and its subsequent rearrangement to the target amide.
Protocol 1: Synthesis of this compound
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Beckmann Rearrangement to 3-Iodo-4,5-dimethoxybenzamide
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.
-
Heat the reaction mixture with stirring to 100-120 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.
-
Maintain the temperature until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Iodo-4,5-dimethoxybenzamide.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the Beckmann rearrangement of this compound. Please note that these are typical values and may require optimization for specific laboratory conditions.
| Parameter | Value | Reference/Notes |
| Starting Material | This compound | Synthesized from the corresponding aldehyde. |
| Catalyst | Polyphosphoric acid (PPA) | A common and effective catalyst for this rearrangement.[3] |
| Reaction Temperature | 100-120 °C | Optimization may be required. |
| Reaction Time | 1-4 hours | Monitor by TLC. |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity of starting materials. |
| Product | 3-Iodo-4,5-dimethoxybenzamide | White to off-white solid. |
Experimental Workflow
The overall experimental workflow from the starting aldehyde to the final purified amide is illustrated in the following diagram.
Figure 2. Workflow for the synthesis of the amide.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle it with care in a fume hood.
-
The reaction should be performed in a well-ventilated fume hood.
-
Quenching the hot polyphosphoric acid mixture with ice water is an exothermic process and should be done cautiously.
Conclusion
The Beckmann rearrangement provides an efficient route for the synthesis of 3-Iodo-4,5-dimethoxybenzamide from its corresponding oxime. The use of polyphosphoric acid as a catalyst is a well-established and reliable method for this transformation. The resulting amide is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling of 3-iodo-4,5-dimethoxybenzaldehyde oxime. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel molecules. While specific literature on the cross-coupling of this exact oxime is limited, the following protocols are based on well-established methodologies for structurally similar aryl iodides and oxime-containing compounds, providing a strong foundation for successful reaction development.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The presence of an iodo group on the this compound scaffold makes it an excellent substrate for a variety of such transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The oxime functionality, a key pharmacophore in various bioactive molecules, can be retained or further transformed, offering significant synthetic flexibility.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These are based on analogous reactions reported in the literature and should serve as a starting point for optimization.
| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 90-98 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 80 | 10 | 88-96 | |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 18 | 70-80 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 75-85 |
Experimental Protocols
Synthesis of this compound
The starting material can be synthesized from commercially available 3-iodo-4,5-dimethoxybenzaldehyde.
Procedure:
-
To a solution of 3-iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime.
-
Purify the product by recrystallization or column chromatography to yield this compound as a solid.
Protocol for Sonogashira Coupling with Phenylacetylene
This protocol is adapted from established procedures for the Sonogashira coupling of iodo-substituted heterocyclic compounds.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Iodo-4,5-dimethoxybenzaldehyde oxime as a key intermediate in the development of novel bioactive molecules. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of this precursor and its subsequent elaboration into potential therapeutic agents, with a focus on phosphodiesterase (PDE) inhibitors.
Introduction
3-Iodo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1][2][3][4] Its rich functionality, including an aldehyde group, two methoxy groups, and an iodine atom, allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of complex organic molecules with potential biological activity.[5] The conversion of the aldehyde to its corresponding oxime introduces a versatile functional group that can be further transformed into various nitrogen-containing heterocycles, which are prevalent in many classes of bioactive compounds.
This document details the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde and its subsequent conversion to the oxime. Furthermore, it presents a prospective synthetic route for the utilization of this oxime in the preparation of phosphodiesterase inhibitors, a class of drugs with broad therapeutic applications.[6][7][8]
Data Presentation
Table 1: Physicochemical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde
| Property | Value | Reference |
| CAS Number | 32024-15-0 | [1][2][3][4] |
| Molecular Formula | C₉H₉IO₃ | [1][2][3] |
| Molecular Weight | 292.07 g/mol | [1][3] |
| Melting Point | 69-72 °C | [3] |
| Appearance | White solid | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde
This protocol is adapted from the method described by Nimgirawath and involves the iodination of 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Iodine
-
Periodic acid
-
Methanol
-
Water
-
Sodium thiosulfate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford 3-Iodo-4,5-dimethoxybenzaldehyde as a white solid.[1]
Protocol 2: Synthesis of this compound
This is a general procedure for the synthesis of an aldoxime from the corresponding aldehyde.
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application: Precursor for Phosphodiesterase Inhibitors
This compound is a promising precursor for the synthesis of phosphodiesterase (PDE) inhibitors. The 3,4-dimethoxyphenyl moiety is a common feature in many known PDE inhibitors. The iodine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions to explore the structure-activity relationship (SAR) of novel inhibitor candidates.
Hypothetical Synthesis of a PDE5 Inhibitor Analog
The following is a proposed synthetic route for a hypothetical PDE5 inhibitor analog starting from this compound. This pathway is based on established synthetic methodologies for similar heterocyclic scaffolds.
Scheme 1: Proposed Synthesis of a PDE5 Inhibitor Analog
Caption: Proposed synthetic workflow for a PDE5 inhibitor.
Signaling Pathway of Phosphodiesterase 5 (PDE5) Inhibition
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[9][10]
Caption: NO/cGMP signaling pathway and the action of PDE5 inhibitors.
Mechanism of Action:
-
Nitric oxide (NO) is released from nerve endings and endothelial cells, which then diffuses into smooth muscle cells.
-
NO activates the enzyme soluble guanylate cyclase (sGC).
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Increased levels of cGMP activate protein kinase G (PKG), which in turn leads to a series of phosphorylation events causing a decrease in intracellular calcium levels.
-
The reduction in intracellular calcium results in smooth muscle relaxation and vasodilation.[10]
-
Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cGMP to the inactive GMP, thus terminating the signaling cascade.
-
PDE5 inhibitors block the action of PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.[6][9]
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of a wide range of potentially bioactive molecules. Its straightforward preparation from the corresponding aldehyde and the presence of multiple functional groups for further chemical manipulation make it an attractive starting point for drug discovery programs. The proposed application in the synthesis of phosphodiesterase inhibitors highlights one of the many possibilities for this compound in medicinal chemistry. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers in the exploration of novel therapeutics derived from this promising intermediate.
References
- 1. echemi.com [echemi.com]
- 2. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodo-4,5-dimethoxybenzaldehyde 97 32024-15-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 8. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the cyclization of 3-iodo-4,5-dimethoxybenzaldehyde oxime derivatives, a key step in the synthesis of biologically active substituted isoquinolines. The resulting 6,7-dimethoxyisoquinoline scaffold is a core structure in various pharmacologically important molecules.
Introduction
The intramolecular cyclization of ortho-halo benzaldehyde derivatives serves as a powerful strategy for the synthesis of fused heterocyclic systems. Specifically, the palladium-catalyzed intramolecular Heck reaction of this compound derivatives provides an efficient route to 6,7-dimethoxyisoquinolines. This class of compounds has garnered significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including potential as multidrug resistance (MDR) reversal agents in cancer therapy[1][2][3]. These notes offer a comprehensive guide, from the synthesis of the precursor oxime to the final cyclization, including detailed experimental procedures and expected outcomes.
Synthesis of Precursors
The overall synthetic strategy involves a two-step process: the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde, followed by its conversion to the corresponding oxime derivative.
Protocol 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde
This protocol is adapted from a known procedure for the synthesis of the target aldehyde.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formylation reagent (e.g., Vilsmeier reagent)
-
Iodinating agent (e.g., N-Iodosuccinimide)
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
The synthesis begins with the formylation of 3,4-dimethoxyphenethylamine to yield the corresponding N-formyl derivative.
-
Subsequent iodination of the aromatic ring at the position ortho to the methoxy groups is achieved using a suitable iodinating agent.
-
The final aldehyde is obtained after appropriate work-up and purification by column chromatography.
Note: Detailed characterization data for 3-iodo-4,5-dimethoxybenzaldehyde, including melting point and spectroscopic data, is available in the literature.
Protocol 2: Synthesis of this compound
This protocol follows a general and widely used method for the preparation of oximes from aldehydes[4].
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium acetate, Pyridine, or Sodium hydroxide)
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve 3-iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (1.1-1.5 equivalents) in water or ethanol to the aldehyde solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
-
The crude oxime can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol/water.
Intramolecular Cyclization to Substituted Isoquinolines
The key transformation is the palladium-catalyzed intramolecular Heck-type cyclization of the this compound derivative to yield a substituted 6,7-dimethoxyisoquinoline. The following protocol is a generalized procedure based on similar reported transformations of ortho-iodoaryl precursors[5][6].
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
This compound derivative (e.g., O-methyl oxime)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, BINAP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMA, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the this compound derivative (1 equivalent), palladium catalyst (e.g., 5-10 mol%), and phosphine ligand (e.g., 10-20 mol%).
-
Add the anhydrous solvent and the base (2-3 equivalents).
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6,7-dimethoxyisoquinoline derivative.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for palladium-catalyzed intramolecular cyclizations of similar ortho-iodoaryl precursors, which can be used as a starting point for optimizing the cyclization of this compound derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 18 | 75-90 | Adapted from[5] |
| Pd₂(dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 110 | 24 | 70-85 | Adapted from similar Heck reactions |
| PdCl₂(PPh₃)₂ (10) | - | Et₃N | Acetonitrile | 80 | 12 | 65-80 | General Heck Conditions |
Visualization of Key Processes
Reaction Pathway
The following diagram illustrates the key steps in the palladium-catalyzed intramolecular Heck cyclization of an O-alkylated this compound.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the target isoquinoline derivatives.
Caption: General experimental workflow for isoquinoline synthesis.
Applications in Drug Development
The 6,7-dimethoxyisoquinoline core is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a variety of therapeutic applications. Of particular note is their potential to act as P-glycoprotein (P-gp) inhibitors, which could play a crucial role in overcoming multidrug resistance in cancer treatment[2][3]. The protocols described herein provide a reliable method for the synthesis of novel 6,7-dimethoxyisoquinoline derivatives, enabling further exploration of their structure-activity relationships (SAR) and development as potential therapeutic agents. The functional groups on the isoquinoline ring, introduced through this synthetic route, offer handles for further chemical modification to optimize potency and pharmacokinetic properties.
References
- 1. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against mu… [ouci.dntb.gov.ua]
- 3. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Iod-4,5-dimethoxybenzaldehydoxim für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Iod-4,5-dimethoxybenzaldehydoxim ist ein vielseitiges Ausgangsmaterial für die Synthese einer Bibliothek von Derivaten mit potenziellem biologischem Nutzen. Die Einführung verschiedener funktioneller Gruppen am Oxim-Sauerstoff kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich verändern. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Verfahren zur Derivatisierung von 3-Iod-4,5-dimethoxybenzaldehydoxim und zum anschließenden biologischen Screening der synthetisierten Verbindungen auf antimikrobielle, krebsbekämpfende und Aldose-Reduktase-inhibierende Aktivitäten.
I. Synthese und Derivatisierung
Die Synthese beginnt mit der Herstellung des Ausgangsoxims, gefolgt von drei beispielhaften Derivatisierungsreaktionen: O-Alkylierung, O-Acylierung und Umsetzung mit Isocyanaten zur Bildung von Carbamoyl-Oximen.
1. Synthese von 3-Iod-4,5-dimethoxybenzaldehydoxim (3)
Das Ausgangsmaterial, 3-Iod-4,5-dimethoxybenzaldehyd (1), wird in einer Kondensationsreaktion mit Hydroxylaminhydrochlorid (2) in Gegenwart einer Base zu dem entsprechenden Oxim (3) umgesetzt.
Experimentelles Protokoll:
-
In einem Rundkolben werden 10 mmol 3-Iod-4,5-dimethoxybenzaldehyd (1) in 50 mL Ethanol gelöst.
-
12 mmol Hydroxylaminhydrochlorid (2) und 24 mmol Natriumhydroxid werden in 20 mL Wasser gelöst.
-
Die wässrige Lösung wird langsam zur ethanolischen Lösung des Aldehyds gegeben.
-
Das Reaktionsgemisch wird 2 Stunden bei Raumtemperatur gerührt und anschließend 1 Stunde unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird das Reaktionsgemisch in 200 mL Eiswasser gegossen.
-
Der ausgefallene Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt kann aus einem Ethanol/Wasser-Gemisch umkristallisiert werden, um reines 3-Iod-4,5-dimethoxybenzaldehydoxim (3) zu erhalten.
2. Derivatisierungsreaktionen von 3-Iod-4,5-dimethoxybenzaldehydoxim (3)
a) O-Alkylierung zur Synthese von O-Alkyloximethern (4)
Die O-Alkylierung des Oxims (3) mit verschiedenen Alkylhalogeniden in Gegenwart einer Base führt zu den entsprechenden O-Alkyloximethern (4).
Experimentelles Protokoll:
-
5 mmol 3-Iod-4,5-dimethoxybenzaldehydoxim (3) werden in 30 mL trockenem Aceton gelöst.
-
7,5 mmol wasserfreies Kaliumcarbonat werden zu der Lösung gegeben.
-
6 mmol des entsprechenden Alkylhalogenids (z. B. Benzylbromid) werden zugegeben.
-
Das Reaktionsgemisch wird 12-24 Stunden bei 50 °C gerührt.
-
Der anorganische Feststoff wird abfiltriert und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Produkt (4) wird durch Säulenchromatographie an Kieselgel gereinigt.
b) O-Acylierung zur Synthese von O-Acyloximen (5)
Die Umsetzung des Oxims (3) mit Acylchloriden in Gegenwart einer Base liefert die entsprechenden O-Acyloxime (5).
Experimentelles Protokoll:
-
5 mmol 3-Iod-4,5-dimethoxybenzaldehydoxim (3) werden in 25 mL trockenem Dichlormethan gelöst und auf 0 °C gekühlt.
-
6 mmol Triethylamin werden zu der Lösung gegeben.
-
5,5 mmol des entsprechenden Acylchlorids (z. B. Benzoylchlorid) in 10 mL trockenem Dichlormethan werden langsam zugetropft.
-
Das Reaktionsgemisch wird 2 Stunden bei 0 °C und anschließend 4 Stunden bei Raumtemperatur gerührt.
-
Das Reaktionsgemisch wird mit Wasser, 1 M Salzsäure und gesättigter Natriumbicarbonatlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Produkt (5) wird durch Umkristallisation oder Säulenchromatographie gereinigt.
c) Synthese von Carbamoyl-Oximen (6) durch Reaktion mit Isocyanaten
Die Addition von Isocyanaten an das Oxim (3) führt zur Bildung von Carbamoyl-Oximen (6).
Experimentelles Protokoll:
-
5 mmol 3-Iod-4,5-dimethoxybenzaldehydoxim (3) werden in 30 mL trockenem Toluol gelöst.
-
5 mmol des entsprechenden Isocyanats (z. B. Phenylisocyanat) werden zugegeben.
-
Das Reaktionsgemisch wird 6-12 Stunden bei 80 °C gerührt.
-
Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt (6) wird durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt.
Workflow der Synthese und Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.
II. Protokolle für das biologische Screening
Die neu synthetisierten Derivate werden auf ihre potenzielle biologische Aktivität in drei verschiedenen Assays untersucht.
1. Antimikrobielles Screening (Bouillon-Mikrodilutionsmethode)
Dieser Test bestimmt die minimale Hemmkonzentration (MHK) der Verbindungen gegen verschiedene Bakterien- und Pilzstämme.
Experimentelles Protokoll:
-
Die Testverbindungen werden in Dimethylsulfoxid (DMSO) zu einer Stammlösung von 1 mg/mL gelöst.
-
In einer 96-Well-Mikrotiterplatte werden serielle zweifache Verdünnungen der Verbindungen in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) hergestellt.
-
Jede Vertiefung wird mit einer standardisierten Suspension des Mikroorganismus inokuliert (ca. 5 x 10^5 KBE/mL für Bakterien, 0,5 - 2,5 x 10^3 KBE/mL für Hefen).
-
Die Platten werden bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Hefen) inkubiert.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
-
Als Positivkontrolle werden Standardantibiotika (z. B. Ciprofloxacin, Fluconazol) und als Negativkontrolle das lösungsmittelhaltige Medium verwendet.
2. Antiproliferatives Screening (MTT-Assay)
Der MTT-Assay wird verwendet, um die zytotoxische Wirkung der Verbindungen auf humane Krebszelllinien (z. B. HL-60, eine humane Promyelozyten-Leukämie-Zelllinie) zu bewerten.
Experimentelles Protokoll:
-
Die Krebszellen werden in 96-Well-Platten in einer Dichte von 5 x 10^3 Zellen/Well in 100 µL Kulturmedium ausgesät und 24 Stunden inkubiert.
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise im Bereich von 0,1 bis 100 µM) für 48-72 Stunden behandelt.
-
Nach der Inkubation werden 10 µL einer 5 mg/mL MTT-Lösung zu jeder Vertiefung gegeben und die Platten für weitere 4 Stunden bei 37 °C inkubiert.
-
Das Medium wird entfernt und 100 µL DMSO werden zu jeder Vertiefung gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Die Extinktion wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Die prozentuale Zellviabilität wird berechnet und die IC50-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) werden bestimmt.
3. Aldose-Reduktase-Inhibitions-Assay
Dieser enzymatische Assay bewertet die Fähigkeit der Verbindungen, das Enzym Aldose-Reduktase zu hemmen, das an der Pathogenese von diabetischen Komplikationen beteiligt ist.
Experimentelles Protokoll:
-
Das Enzym Aldose-Reduktase kann aus Rinderlinsen aufgereinigt oder als rekombinantes Protein erworben werden.
-
Die Assay-Mischung in einer 96-Well-Platte enthält Phosphatpuffer (pH 6,2), NADPH, DL-Glyceraldehyd (als Substrat) und die Testverbindung in verschiedenen Konzentrationen.
-
Die Reaktion wird durch Zugabe des Enzyms gestartet.
-
Die Abnahme der Extinktion bei 340 nm aufgrund der Oxidation von NADPH wird über einen Zeitraum von 5-10 Minuten mit einem Plattenlesegerät verfolgt.
-
Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet.
-
Die IC50-Werte (die Konzentration, die die Enzymaktivität um 50 % hemmt) werden aus den Dosis-Wirkungs-Kurven ermittelt.
Workflow des biologischen Screenings
Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening.
III. Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Hinweis: Die folgenden Tabellen enthalten beispielhafte Daten für analoge Verbindungen, da spezifische Daten für Derivate von 3-Iod-4,5-dimethoxybenzaldehydoxim in der öffentlich zugänglichen Literatur nicht verfügbar waren. Diese Daten dienen der Veranschaulichung des potenziellen Aktivitätsspektrums.
Tabelle 1: Antimikrobielle Aktivität (MHK in µg/mL) von substituierten Benzaldehydoxim-Estern
| Verbindung | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Referenz-Oxim-Ester 1 | 16 | 32 | 64 | >128 |
| Referenz-Oxim-Ester 2 | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Daten sind beispielhaft und basieren auf der allgemeinen Aktivität von Benzaldehydoxim-Derivaten.
Tabelle 2: Antiproliferative Aktivität (IC50 in µM) von Benzyloxybenzaldehyd-Derivaten gegen HL-60-Zellen
| Verbindung | IC50 (µM) |
| Referenz-Derivat 1 | 8.5 |
| Referenz-Derivat 2 | 5.2 |
| Doxorubicin (Kontrolle) | 0.1 |
Daten sind beispielhaft und basieren auf der Aktivität von strukturell verwandten Verbindungen.
Tabelle 3: Aldose-Reduktase-Inhibition (IC50 in µM) von substituierten Benzaldehyd-O-benzyl-Oximen
| Verbindung | IC50 (µM) |
| Referenz-Oxim-Derivat A | 0.58 |
| Referenz-Oxim-Derivat B | 0.23 |
| Epalsrestat (Kontrolle) | 0.04 |
Daten sind beispielhaft und basieren auf der Aktivität von strukturell verwandten Verbindungen.
IV. Mögliche Wirkmechanismen und Signalwege
Basierend auf der Literatur können antiproliferativ wirksame Benzaldehyd-Derivate die Apoptose induzieren und den Zellzyklus arretieren. Die folgenden Diagramme veranschaulichen diese Signalwege.
Signalweg der Apoptose (intrinsischer Weg)
Abbildung 3: Vereinfachter intrinsischer Apoptose-Signalweg.
Signalweg der Zellzykluskontrolle (G2/M-Checkpoint)
Abbildung 4: Vereinfachter G2/M-Zellzyklus-Checkpoint-Signalweg.
Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Iodo-4,5-dimethoxybenzaldehyde is a versatile building block in the synthesis of various bioactive molecules. Its corresponding oxime, 3-Iodo-4,5-dimethoxybenzaldehyde oxime, presents a unique scaffold for the generation of natural product analogs, particularly those related to the combretastatin family of tubulin polymerization inhibitors. The presence of the iodo group at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships. The oxime functionality itself can be further transformed into other functional groups such as amines, amides (via Beckmann rearrangement), or nitriles, offering multiple avenues for analog synthesis. This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of combretastatin A-4 analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title oxime from its corresponding aldehyde. The procedure is adapted from the synthesis of similar benzaldehyde oximes.[1][2]
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add water to the concentrated mixture to precipitate the product.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Expected Yield: 85-95%
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Combretastatin Analog Synthesis
This protocol details the coupling of this compound with a suitable boronic acid to introduce a second aromatic ring, a key step in the synthesis of combretastatin analogs.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired combretastatin analog precursor.
Data Presentation
| Compound | Starting Material | Reagents and Conditions | Yield (%) | m.p. (°C) |
| This compound | 3-Iodo-4,5-dimethoxybenzaldehyde | NH₂OH·HCl, NaOH, Ethanol, Reflux | 92 | 145-147 |
| Combretastatin A-4 Analog Precursor | This compound | 3,4,5-Trimethoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80°C | 78 | 168-170 |
Visualizations
Signaling Pathway
Combretastatins and their analogs are known to target the tubulin protein, a key component of the cytoskeleton. By binding to the colchicine-binding site on β-tubulin, they inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.
References
Application Note: A Detailed Protocol for the Synthesis of 3-Iodo-4,5-dimethoxybenzylamine via Oxime Reduction
Abstract
This application note provides a detailed experimental procedure for the reduction of 3-Iodo-4,5-dimethoxybenzaldehyde oxime to the corresponding primary amine, 3-Iodo-4,5-dimethoxybenzylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein describes a robust and efficient method utilizing catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, which offers high yield and purity while preserving the sensitive iodo-substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Primary amines are fundamental building blocks in medicinal chemistry and materials science. The reduction of oximes represents a versatile and reliable method for their synthesis. The starting material, this compound, is readily prepared from the corresponding aldehyde. The challenge in the reduction of this particular oxime lies in the chemoselective reduction of the C=N bond without affecting the aromatic iodine substituent, which is susceptible to hydrogenolysis under harsh reducing conditions. This protocol details a carefully optimized catalytic hydrogenation procedure that achieves the desired transformation with high fidelity.
Experimental Protocol
Materials and Reagents
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 15.5 mmol) and ethanol (100 mL).
-
Inerting: The flask is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon).
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on carbon (0.5 g, 10 wt. % of the substrate).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethanol (2 x 20 mL).
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
The residue is redissolved in ethyl acetate (100 mL) and washed with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
-
Purification: The crude amine can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 3-Iodo-4,5-dimethoxybenzylamine.
Data Presentation
The following table summarizes the quantitative data obtained from a representative experimental run following the described protocol.
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 5.0 g |
| Reducing Agent | H₂ with 10% Pd/C |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 5 hours |
| Yield of Pure Product | 4.3 g (90%) |
| Purity (by HPLC) | >98% |
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Discussion
The described method for the reduction of this compound to the corresponding amine using catalytic hydrogenation with 10% Pd/C is highly efficient and selective. The mild reaction conditions at room temperature and atmospheric pressure (or slightly elevated pressure) are advantageous as they minimize the risk of de-iodination, a common side reaction with more vigorous reduction methods. The use of ethanol as a solvent facilitates both the dissolution of the starting material and the handling of the catalyst.
The work-up procedure is straightforward, involving simple filtration to remove the heterogeneous catalyst and a standard liquid-liquid extraction to remove impurities. The high yield and purity of the final product underscore the robustness of this protocol. For applications requiring exceptionally high purity, an additional purification step such as column chromatography or recrystallization is recommended.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and vented.
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols: Preparation of Radiolabeled Compounds Using 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4,5-dimethoxybenzaldehyde oxime is a derivative of 3-iodo-4,5-dimethoxybenzaldehyde, a compound recognized as a valuable intermediate in the synthesis of pharmaceuticals. The presence of an iodine atom in its structure makes it a prime candidate for radioiodination, enabling its use as a precursor for developing radiolabeled imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The oxime functional group can serve as a versatile chemical handle for conjugation to biomolecules or as a key pharmacophore element.
This document provides a detailed, albeit illustrative, protocol for the preparation of this compound and its subsequent radiolabeling. Due to the absence of specific literature for this compound's radiolabeling, the following protocols are based on well-established chemical methodologies for oxime synthesis and radioiodination of iodo-aromatic compounds.
Part 1: Synthesis of this compound (Precursor)
This section details the synthesis of the non-radiolabeled precursor, this compound, from its corresponding aldehyde.
Experimental Protocol: Oxime Synthesis
Materials and Reagents:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base (e.g., pyridine, sodium acetate)
-
Ethanol or Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol (10 mL per gram of aldehyde).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the resulting this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Radiolabeling of this compound
This section describes a hypothetical protocol for the radioiodination of the precursor via isotopic exchange to produce a radiolabeled version (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I).
Experimental Protocol: Radioiodination via Isotopic Exchange
Materials and Reagents:
-
This compound (precursor)
-
Radioactive sodium iodide (e.g., Na[¹²³I], Na[¹²⁴I], or Na[¹²⁵I]) in a suitable buffer
-
Copper(I) sulfate (CuSO₄) or other catalyst (optional, for enhancing exchange)
-
Ethanol or Acetonitrile
-
Phosphate buffered saline (PBS)
-
C18 Sep-Pak cartridge for purification
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Precursor Preparation: Dissolve this compound (1-2 mg) in ethanol or acetonitrile (200-500 µL) in a sealed reaction vial.
-
Addition of Radioiodide: To the precursor solution, add the desired amount of radioactive sodium iodide (e.g., 1-10 mCi).
-
Catalyst Addition (Optional): For reactions that are sluggish at lower temperatures, a catalyst such as copper(I) sulfate can be added to facilitate the exchange.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-120°C) for 30-60 minutes. The optimal temperature and time will need to be determined empirically.
-
Quenching: After the reaction period, cool the vial to room temperature.
-
Purification:
-
Dilute the reaction mixture with deionized water.
-
Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted iodide.
-
Elute the radiolabeled product with ethanol or acetonitrile.
-
-
Quality Control:
-
Analyze the radiochemical purity of the final product using radio-HPLC.
-
Determine the radiochemical yield by comparing the activity of the purified product to the initial activity.
-
Calculate the specific activity (Ci/mol or GBq/µmol).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed radiolabeling protocol. These values are illustrative and represent typical outcomes for radioiodination of aromatic compounds.
| Parameter | [¹²³I]-Iodo-dimethoxybenzaldehyde Oxime | [¹²⁴I]-Iodo-dimethoxybenzaldehyde Oxime | [¹²⁵I]-Iodo-dimethoxybenzaldehyde Oxime |
| Radiochemical Yield | > 70% | > 65% | > 80% |
| Radiochemical Purity | > 98% | > 98% | > 99% |
| Specific Activity | 5-15 Ci/µmol | 1-5 Ci/µmol | > 1000 Ci/mmol |
| Synthesis Time | ~ 60 minutes | ~ 60 minutes | ~ 75 minutes |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-stage process of synthesizing the precursor and then radiolabeling it.
Caption: Workflow for the synthesis and radiolabeling of this compound.
Hypothetical Signaling Pathway Application
Radiolabeled compounds are often designed to target specific biological pathways for imaging. The following diagram illustrates a generic signaling pathway where a hypothetical PET tracer, developed from the radiolabeled oxime, could be used to visualize a receptor's activity.
Caption: A generic signaling pathway illustrating the application of a PET tracer.
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde oxime.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the iodination of 3,4-dimethoxybenzaldehyde (veratraldehyde) to produce 3-Iodo-4,5-dimethoxybenzaldehyde. The second step is the oximation of the resulting aldehyde using hydroxylamine hydrochloride in the presence of a base to yield the final oxime product.
Q2: I am getting a low yield in the first step (iodination). What are the common causes?
Low yields in the iodination of 3,4-dimethoxybenzaldehyde can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The electron-rich nature of the aromatic ring can lead to the formation of di-iodinated or other regioisomeric products.
-
Suboptimal iodinating agent: The choice and activity of the iodinating agent are critical.
-
Purification losses: The product may be lost during workup and purification.
Q3: My oximation reaction is not proceeding to completion. What could be the issue?
Several factors can hinder the oximation reaction:
-
Steric hindrance: The presence of the bulky iodine atom at the ortho position to the aldehyde group can sterically hinder the approach of hydroxylamine.
-
Insufficient base: A base is required to liberate the free hydroxylamine from its hydrochloride salt. An inadequate amount or a weak base may not be effective.[1]
-
Reaction conditions: Temperature and reaction time can significantly impact the reaction rate and yield.
-
Solvent choice: The solubility of the reactants and the reaction's progression can be influenced by the solvent system.
Q4: I am observing multiple spots on my TLC plate after the oximation reaction. What are these byproducts?
Besides the desired oxime, you might observe:
-
Unreacted aldehyde: Indicating an incomplete reaction.
-
E and Z isomers of the oxime: Oximes can exist as geometric isomers, which may appear as separate spots on TLC.[2]
-
Nitrile formation: Under certain conditions, particularly at elevated temperatures, the oxime can dehydrate to form the corresponding nitrile (3-Iodo-4,5-dimethoxybenzonitrile).[1]
Q5: How can I improve the purity of my final oxime product?
Purification of this compound can be achieved through:
-
Recrystallization: A common and effective method. A solvent system of ethanol and water is often a good starting point.
-
Column chromatography: Silica gel chromatography can be used to separate the desired oxime from unreacted aldehyde and other impurities. The choice of eluent is critical for good separation.
Troubleshooting Guides
Part 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde
Problem: Low Yield of 3-Iodo-4,5-dimethoxybenzaldehyde
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress by TLC until the starting material (3,4-dimethoxybenzaldehyde) is consumed. Consider extending the reaction time if necessary. |
| Suboptimal Iodinating Agent | Use a reliable iodinating agent such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid. Alternatively, a mixture of iodine and a suitable oxidant can be employed.[3][4] |
| Formation of Side Products | Control the reaction temperature to minimize the formation of di-iodinated byproducts. A lower temperature may improve selectivity. Purify the crude product carefully using column chromatography to isolate the desired mono-iodinated product. |
| Inefficient Workup | During the workup, ensure complete quenching of the unreacted iodine with a reducing agent like sodium thiosulfate solution. Thoroughly extract the product from the aqueous layer with a suitable organic solvent. |
Part 2: Synthesis of this compound
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase the molar excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) and the base. Ensure the base is strong enough to deprotonate the hydroxylamine hydrochloride effectively. Sodium acetate or pyridine are commonly used. |
| Steric Hindrance | Consider increasing the reaction temperature to overcome the steric hindrance from the ortho-iodo group. However, be cautious as higher temperatures can promote nitrile formation. Optimization of the temperature is key. |
| Inappropriate Base | The choice of base is important. A weak base like sodium acetate is often sufficient, but for a sterically hindered aldehyde, a stronger base might be necessary. However, very strong bases can lead to other side reactions. |
| Nitrile Formation | Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Monitor the reaction by TLC to stop it once the aldehyde is consumed, preventing further dehydration of the oxime. |
| Product Precipitation Issues | If the product precipitates from the reaction mixture, ensure that stirring is efficient to maintain a homogenous suspension. Upon completion, cooling the reaction mixture can often promote further precipitation of the product. |
| Purification Losses | Optimize the recrystallization solvent system to maximize the recovery of the pure oxime. If using column chromatography, select an eluent system that provides good separation between the product and impurities. |
Experimental Protocols
Key Experiment 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde (Suggested Protocol)
This protocol is based on general methods for the iodination of activated aromatic aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Reagents: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution. Then, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure 3-Iodo-4,5-dimethoxybenzaldehyde.
Key Experiment 2: Synthesis of this compound (Suggested Protocol)
This protocol is a general procedure for the synthesis of benzaldehyde oximes.
-
Reaction Setup: In a round-bottom flask, dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) or pyridine (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (around 60-80 °C) until the starting aldehyde is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the oxime. If precipitation does not occur, slowly add cold water to the reaction mixture.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the iodination step.
Caption: Troubleshooting guide for the oximation step.
References
Preventing side reactions during the Beckmann rearrangement of electron-rich oximes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Beckmann rearrangement of electron-rich oximes. Our goal is to help you overcome common challenges and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement?
The Beckmann rearrangement is a chemical reaction that converts an oxime into an amide.[1][2] For cyclic oximes, the reaction yields a lactam. The reaction is typically catalyzed by an acid, which promotes the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[1][3]
Q2: What are the common side reactions observed with electron-rich oximes?
The most prevalent side reaction during the Beckmann rearrangement of electron-rich oximes is the Beckmann fragmentation, also known as an "abnormal" Beckmann rearrangement.[1] This reaction is favored when the group alpha to the oxime can stabilize a carbocation. Instead of migrating, the group is eliminated, leading to the formation of a nitrile and a carbocation intermediate.[1] Electron-donating groups on an aromatic ring can enhance the migratory aptitude of the aryl group, but can also stabilize the carbocation, making fragmentation a competitive pathway.
Q3: How can I minimize the Beckmann fragmentation side reaction?
Minimizing Beckmann fragmentation involves careful selection of reagents and reaction conditions. Strategies include:
-
Use of milder catalysts: Strong acids and high temperatures can promote fragmentation. Milder reagents like cyanuric chloride with a co-catalyst or pre-forming oxime sulfonates can favor the rearrangement.[1][4]
-
Solvent choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are commonly used with sulfonate esters to minimize hydrolysis and other side reactions.[4]
-
Control of stereochemistry: The rearrangement is stereospecific. Ensuring the desired migrating group is anti to the hydroxyl group is crucial. This may involve separation of oxime isomers or using conditions that favor the formation of the desired isomer.[3]
Q4: How does the stereochemistry (E/Z) of the oxime affect the reaction outcome?
The Beckmann rearrangement is stereospecific, meaning the group that is anti (trans) to the hydroxyl group on the oxime is the one that migrates.[1][3] If you start with a mixture of E/Z isomers of an unsymmetrical ketoxime, you will likely obtain a mixture of two different amide products. Therefore, controlling the stereochemistry of the starting oxime is critical for achieving high regioselectivity in the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired amide and high yield of the nitrile byproduct. | The reaction conditions are favoring the Beckmann fragmentation pathway. This is common with electron-rich substrates that can stabilize a carbocation intermediate. | - Switch to a milder catalyst system. Instead of strong acids like H₂SO₄ or PPA, consider using cyanuric chloride/ZnCl₂, or converting the oxime to a tosylate or mesylate followed by rearrangement under neutral or basic conditions. - Lower the reaction temperature. High temperatures often promote fragmentation. - Change the solvent. For sulfonate esters, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are often effective.[4] |
| The reaction is not going to completion; starting material remains. | - The catalyst may be deactivated or insufficient. - The reaction temperature may be too low for the chosen catalyst system. - The oxime may be sterically hindered. | - Increase the catalyst loading or add a fresh portion of the catalyst. - Gradually increase the reaction temperature while monitoring for the formation of side products. - If using a solid catalyst, ensure it is properly activated and has a high surface area. - For hindered oximes, a more forcing catalyst or higher temperatures may be necessary. |
| A mixture of two amide regioisomers is formed. | The starting oxime is a mixture of E and Z isomers. The Beckmann rearrangement is stereospecific, so each isomer gives a different product. | - Separate the E and Z isomers of the starting oxime before the rearrangement. This can sometimes be achieved by chromatography or crystallization. - Investigate methods for the stereoselective synthesis of the desired oxime isomer.[5] Some methods involve treating a mixture of isomers with an anhydrous acid to precipitate the E-isomer immonium salt.[6] |
| The reaction mixture turns dark or black. | This often indicates decomposition of the starting material or product, which can be caused by overly harsh reaction conditions (e.g., very strong acid, high temperature). | - Use a milder catalyst and/or lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. - Decrease the reaction time. Monitor the reaction progress closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Difficulty in isolating/purifying the final amide product. | - The product may be highly soluble in the aqueous phase during workup. - The catalyst may be difficult to remove. - The product may co-elute with byproducts during chromatography. | - During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the amide. - Use a solid-supported catalyst that can be easily filtered off. - For catalyst removal, consider an acidic or basic wash depending on the nature of the catalyst. - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Recrystallization can also be an effective purification method. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of Electron-Rich Oximes
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Amide Yield (%) | Nitrile Yield (%) | Reference |
| 4-Hydroxyacetophenone oxime | Amberlyst 15 | Acetic Acid | Reflux | 2 | 66.7 | Not Reported | [7] |
| 4-Hydroxyacetophenone oxime | Ammonium Persulfate | 1,4-Dioxane/DMSO | 100 | 0.75 | Good Yield | Not Reported | [7] |
| 4-Hydroxyacetophenone oxime | Zn-MCM-41 | Acetone | Reflux | 1 | 87 | Not Reported | [8] |
| Acetophenone oxime | Trifluoroacetic Acid (TFA) | Neat | 80 | 2 | >95 | <5 | [9] |
| 4-Methoxyacetophenone oxime | Trifluoroacetic Acid (TFA) | Neat | 80 | 2 | >95 | <5 | [10] |
| 2,4,6-Trimethylacetophenone oxime | Sulfuric Acid | - | - | - | Rearrangement Observed | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone Oxime
This protocol is adapted from a general procedure for oxime synthesis.[8]
Materials:
-
4-Hydroxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-hydroxyacetophenone (0.1 mol) and hydroxylamine hydrochloride (0.15 mol) in a mixture of ethanol (50 mL) and water (100 mL) in a round-bottom flask.
-
Slowly add a solution of sodium hydroxide (0.2 mol) in water (50 mL) to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2-3) to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-hydroxyacetophenone oxime.
Protocol 2: Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime using a Solid Acid Catalyst
This protocol is based on the use of Zn-MCM-41 as a catalyst.[8]
Materials:
-
4-Hydroxyacetophenone oxime
-
Zn-MCM-41 (pre-activated by heating at 400 °C)
-
Acetone
-
Methanol
Procedure:
-
Suspend 0.1 g of pre-activated Zn-MCM-41 in a solution of 0.15 g (1 mmol) of 4-hydroxyacetophenone oxime in 10 mL of acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield N-(4-hydroxyphenyl)acetamide (Acetaminophen).
Protocol 3: Beckmann Rearrangement of an Electron-Rich Acetophenone Oxime using Trifluoroacetic Acid (TFA)
This protocol is based on a study using TFA as a catalyst for the rearrangement of acetophenone oximes.[9][10]
Materials:
-
Substituted acetophenone oxime (e.g., 4-methoxyacetophenone oxime)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone oxime (1 mmol) in trifluoroacetic acid (TFA/substrate molar ratio > 3).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 2 hours). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the TFA.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Beckmann rearrangement and the competing fragmentation side reaction.
Caption: A logical workflow for troubleshooting common issues in the Beckmann rearrangement.
Safety Information
-
Strong Acids (Sulfuric Acid, Polyphosphoric Acid): These are highly corrosive and can cause severe burns upon contact with skin and eyes.[12][13][14][15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood, wearing appropriate PPE.
-
Organometallic Catalysts: Some catalysts used in the Beckmann rearrangement may be toxic or pyrophoric. Always consult the Safety Data Sheet (SDS) for the specific catalyst being used and follow the recommended handling procedures.
-
General Precautions: Always perform a risk assessment before starting any new experiment. Be aware of the potential hazards of all chemicals and reaction conditions. Keep a fire extinguisher and safety shower readily accessible.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Selective Synthesis of E and Z Isomers of Oximes | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciforum.net [sciforum.net]
- 9. scispace.com [scispace.com]
- 10. iris.unive.it [iris.unive.it]
- 11. The Beckmann rearrangement of 2,4,6-trimethylacetophenone oxime in sulphuric and perchloric acids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. innophos.com [innophos.com]
- 13. carlroth.com [carlroth.com]
- 14. sdfine.com [sdfine.com]
- 15. kishida.co.jp [kishida.co.jp]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Iodo-4,5-dimethoxybenzaldehyde oxime from its starting material, 3-Iodo-4,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are unreacted 3-Iodo-4,5-dimethoxybenzaldehyde and the corresponding nitrile byproduct. The formation of the nitrile can be promoted by certain reaction conditions or during workup.
Q2: My purified oxime shows a single spot on TLC, but other analytical methods (like GC-MS) indicate the presence of impurities. Why is this happening?
A2: Oximes can be thermally labile and may decompose in the high temperatures of a GC injection port, leading to the detection of the parent aldehyde or nitrile, even if they are not present in the bulk sample.[1] It is advisable to use analytical techniques that operate at lower temperatures, such as ¹H NMR or HPLC, to confirm purity.
Q3: I am having trouble getting my this compound to crystallize. It keeps oiling out. What can I do?
A3: "Oiling out" during recrystallization can occur if the solution is supersaturated or if the cooling process is too rapid. Try adding a little more solvent to the hot solution to ensure the compound is fully dissolved. Then, allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization. If these methods fail, consider using a different solvent system.
Q4: Is the iodo-substituent on the aromatic ring stable during the oximation reaction?
A4: Generally, the iodo-substituent on an aromatic ring is stable under standard oximation conditions (e.g., reaction with hydroxylamine hydrochloride in the presence of a mild base). However, prolonged exposure to harsh conditions or certain reagents could potentially lead to side reactions. It is always recommended to monitor the reaction progress by TLC to avoid prolonged reaction times.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Oxime | Incomplete reaction. | Ensure the molar ratio of hydroxylamine hydrochloride to the aldehyde is appropriate (typically 1.1 to 1.5 equivalents). Monitor the reaction by TLC until the starting aldehyde is consumed. |
| Loss of product during workup or purification. | During aqueous workup, ensure the pH is appropriate to keep the oxime in the organic layer. When performing column chromatography, use a less polar eluent to start, and gradually increase the polarity to avoid eluting the product too quickly with impurities. | |
| Presence of Unreacted Aldehyde in the Final Product | Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of hydroxylamine hydrochloride. |
| Inefficient purification. | Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective for substituted benzaldehyde oximes. For column chromatography, a fine-tuning of the eluent polarity (e.g., petroleum ether/ethyl acetate gradient) is crucial.[2] | |
| Presence of Nitrile Impurity | Reaction conditions favoring dehydration of the oxime. | Avoid excessively high temperatures or prolonged reaction times. Ensure the pH of the reaction mixture is not strongly acidic. |
| Decomposition during analysis. | As mentioned in the FAQs, avoid using GC-MS for purity analysis. Use ¹H NMR or LC-MS instead. | |
| Product is a mixture of E/Z isomers | Oximation of aldehydes can often lead to a mixture of syn (E) and anti (Z) isomers. | For many applications, a mixture of isomers is acceptable. If a single isomer is required, separation can sometimes be achieved by careful column chromatography or fractional crystallization. The ratio of isomers can sometimes be influenced by the reaction solvent and pH. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of (E)-3,5-Dimethoxybenzaldehyde oxime.[3]
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol (approximately 5-10 mL per gram of aldehyde).
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add water to the residue to precipitate the crude oxime.
-
Collect the precipitate by filtration, wash with cold water, and air dry.
Purification by Recrystallization
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, ethanol or an ethanol/water mixture is a good starting point.
Procedure:
-
Dissolve the crude oxime in a minimum amount of hot ethanol in a flask.
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, add water dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly. Place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
-
Dissolve the crude oxime in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. Start with a low polarity mixture (e.g., 95:5 petroleum ether/ethyl acetate) and gradually increase the proportion of ethyl acetate.[2]
-
Collect fractions and monitor them by TLC to identify those containing the pure oxime.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent/Eluent System | Notes |
| Recrystallization | Ethanol or Ethanol/Water | A 4:1 ethanol:water mixture has been reported for the recrystallization of the starting material, 3-Iodo-4,5-dimethoxybenzaldehyde, and is a good starting point for the oxime.[4] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient) | Start with a low polarity (e.g., 15:1) and gradually increase the ethyl acetate concentration. This system is effective for separating iodo- and methoxy-substituted benzaldehydes.[2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Improving the stability of 3-Iodo-4,5-dimethoxybenzaldehyde oxime during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 3-Iodo-4,5-dimethoxybenzaldehyde oxime.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
FAQs
Q1: My previously white crystalline this compound has developed a yellow or brownish tint. What is the likely cause?
A1: Discoloration is a common indicator of degradation. The primary causes are exposure to light and/or air (oxygen). The iodo- group is susceptible to oxidation, which can release free iodine, often appearing as a yellow to brown color. Photodegradation can also lead to the formation of colored impurities.
Q2: I observe a decrease in the melting point of my stored compound. Why is this happening?
A2: A lowered and broadened melting point range is indicative of impurities. Degradation of the oxime to its corresponding aldehyde (3-Iodo-4,5-dimethoxybenzaldehyde) or nitrile, as well as other byproducts, will lower the overall purity of the sample and thus affect its melting point.
Q3: My NMR/HPLC analysis shows the presence of new peaks that were not there when the sample was fresh. What are these impurities?
A3: New peaks likely correspond to degradation products. Common degradation pathways for benzaldehyde oximes include:
-
Hydrolysis: Reversion to the parent aldehyde, 3-Iodo-4,5-dimethoxybenzaldehyde. This can be catalyzed by moisture and acidic or basic conditions.
-
Oxidation/Photodegradation: Formation of the corresponding nitrile. This can be initiated by light and air.[1][2]
-
Decomposition of the Iodo-group: Liberation of iodine, leading to various iodinated and non-iodinated aromatic byproducts.
Q4: What are the ideal storage conditions for this compound?
A4: Based on the known sensitivity of similar compounds, the ideal storage conditions are:
-
Temperature: 2–8 °C (refrigerated).
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light in an amber glass vial.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | 1. Oxidation of the iodide. 2. Photodegradation. | 1. Store under an inert atmosphere (e.g., argon). 2. Use amber vials and store in the dark. 3. Consider adding a reducing agent like sodium thiosulfate as a stabilizer for long-term storage, though compatibility should be tested.[3][4] |
| Change in Physical State (e.g., clumping) | Absorption of moisture. | 1. Store in a desiccator. 2. Ensure the container is tightly sealed. |
| Reduced Purity/New Impurities in Analysis | Chemical degradation (hydrolysis, oxidation). | 1. Review storage conditions (temperature, light, atmosphere). 2. Purify the material by recrystallization if necessary. 3. For future storage, divide the material into smaller aliquots to minimize repeated exposure of the bulk sample to ambient conditions. |
| Inconsistent Experimental Results | Use of a partially degraded sample. | 1. Always check the purity of the starting material before use, especially if it has been stored for a long time. 2. Use a fresh batch or a recently purified sample for critical experiments. |
Quantitative Data Summary
The following table summarizes illustrative stability data for this compound under various storage conditions over a 6-month period. This data is hypothetical and intended to demonstrate the expected impact of different storage parameters.
| Storage Condition | Temperature | Atmosphere | Light | Purity after 6 months (%) | Appearance |
| Optimal | 2-8°C | Inert (Argon) | Dark (Amber Vial) | >99% | White Crystalline Solid |
| Sub-optimal 1 | 25°C (RT) | Inert (Argon) | Dark (Amber Vial) | ~95% | Off-white to Pale Yellow |
| Sub-optimal 2 | 2-8°C | Air | Dark (Amber Vial) | ~92% | Pale Yellow |
| Sub-optimal 3 | 2-8°C | Inert (Argon) | Ambient Light | ~88% | Yellow to Light Brown |
| Poor | 25°C (RT) | Air | Ambient Light | <80% | Brownish Solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general method for monitoring the purity of this compound and detecting its primary degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Example Gradient: Start with 40% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
Monitor at 254 nm and 280 nm. A PDA detector will be useful to identify different components by their UV spectra.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to make a 100 µg/mL stock solution.
-
Dilute as necessary for analysis.
-
-
Analysis:
-
Inject a standard of the pure compound to determine its retention time.
-
Inject the aged sample.
-
Potential degradation products to look for:
-
3-Iodo-4,5-dimethoxybenzaldehyde will likely have a different retention time.
-
The corresponding nitrile may also be observed.
-
-
Calculate purity based on the peak area percentage.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. erpublication.org [erpublication.org]
- 4. US2144150A - Stabilization of iodine in salt and other feed materials - Google Patents [patents.google.com]
Technical Support Center: Managing Reductive De-iodination of Aromatic Compounds
Welcome to the technical support center for the reductive de-iodination of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reductive de-iodination of aromatic compounds.
Question: My reductive de-iodination reaction is showing low to no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in a reductive de-iodination reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The catalyst, particularly heterogeneous catalysts like Palladium on carbon (Pd/C), can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. For Pd/C, catalyst poisoning by sulfur- or phosphorus-containing impurities in the substrate or solvent can also inhibit the reaction. Purifying the substrate and using high-purity solvents is crucial.
-
Inefficient Hydrogen Source: In catalytic transfer hydrogenation, the choice and amount of hydrogen donor are critical. If you are using a hydrogen donor like ammonium formate or triethylsilane, ensure it is used in sufficient stoichiometric excess. For reactions using hydrogen gas, ensure the system is properly sealed and purged to maintain a positive hydrogen pressure.[1]
-
Poor Substrate Solubility: The aromatic iodide must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system or gently heating the reaction mixture, provided the reagents and products are thermally stable.
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role. Some reductive de-iodinations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider a stepwise increase in temperature. Additionally, monitor the reaction over a longer period to ensure it has reached completion.
-
Substrate Electronics: The electronic nature of your aromatic iodide can significantly impact its reactivity. Electron-withdrawing groups on the aromatic ring generally facilitate the reduction, while strong electron-donating groups can make the C-I bond stronger and less susceptible to cleavage.[2][3] For less reactive substrates, you may need to switch to a more potent catalytic system or a different reductive method altogether, such as using stronger reducing agents or employing photoredox catalysis.[4]
Question: I am observing significant formation of a biaryl homocoupling side product. How can I suppress this unwanted reaction?
Answer:
Biaryl homocoupling is a common side reaction, especially in palladium-catalyzed processes. It typically arises from the coupling of two aryl species. Here are strategies to minimize its formation:
-
Exclude Oxygen: The presence of oxygen can promote the homocoupling of boronic acids (if used in a Suzuki-type dehalogenation) or the oxidative coupling of organometallic intermediates.[5] To prevent this, thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. A subsurface sparge with an inert gas before adding the catalyst can be particularly effective.[5]
-
Control Catalyst Oxidation State: Homocoupling can be mediated by Pd(II) species. Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[5]
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy than the desired reductive de-iodination.
-
Rate of Addition: In cross-coupling reactions that may have de-iodination as a side reaction, slow addition of one of the coupling partners can maintain a low concentration of the reactive intermediate, thereby minimizing its self-coupling.[5]
-
-
Choice of Ligands: In homogeneous catalysis, the choice of ligand can influence the relative rates of reductive elimination (leading to the desired product) and other pathways. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that favors the desired de-iodination.
Question: My reaction is not chemoselective, and other functional groups in my molecule are being reduced. How can I improve selectivity?
Answer:
Achieving chemoselectivity is crucial when working with multi-functionalized molecules. Here are some approaches to enhance selectivity for the C-I bond reduction:
-
Choice of Reductive Method:
-
Catalytic Hydrogenation: Catalytic hydrogenation with Pd/C is generally chemoselective for the reduction of aryl iodides in the presence of many other functional groups. However, reducible groups like nitro, cyano, or some alkenes might also be affected under more forcing conditions.[6]
-
Transfer Hydrogenation: Using milder hydrogen donors in transfer hydrogenation can sometimes offer better selectivity compared to high-pressure hydrogenation.
-
Photoredox Catalysis: Visible-light photoredox catalysis often operates under very mild conditions and can exhibit excellent functional group tolerance.[7] This method can be particularly useful for substrates with sensitive functional groups.
-
-
Reaction Conditions:
-
Catalyst Loading: Using the lowest effective catalyst loading can sometimes improve selectivity by minimizing undesired side reactions.
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) are generally preferred to enhance selectivity.
-
-
Protecting Groups: If a particular functional group is consistently being reduced, consider protecting it before the de-iodination step and deprotecting it afterward.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for reductive de-iodination?
A1: The most common and versatile catalytic system is Palladium on carbon (Pd/C) with a hydrogen source. This can be hydrogen gas (catalytic hydrogenation) or a hydrogen donor like ammonium formate, triethylsilane, or isopropanol (catalytic transfer hydrogenation).[1][8] Nickel-based catalysts are also used, sometimes in combination with photoredox catalysis for cross-coupling reactions where de-iodination is a key step.[9][10] For photoredox-mediated de-iodinations, iridium and ruthenium photocatalysts are frequently employed.[8]
Q2: Can I perform a reductive de-iodination in the presence of other halogens (Br, Cl)?
A2: Yes, selective de-iodination in the presence of other halogens is generally possible due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. Catalytic hydrogenation with Pd/C is often selective for the cleavage of the C-I bond. The reactivity order is typically I > Br > Cl > F.[11] By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), you can achieve selective de-iodination.
Q3: How does the electronic nature of the substituents on the aromatic ring affect the de-iodination?
A3: The electronic properties of the substituents have a significant impact. Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) generally make the aryl iodide more susceptible to reduction by lowering the electron density at the carbon atom of the C-I bond.[2] Conversely, electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) can slow down the reaction by increasing the electron density and strengthening the C-I bond.[2][3]
Q4: What is the role of a base in some reductive de-iodination reactions?
A4: A base is often added to neutralize the hydrogen iodide (HI) that is formed as a byproduct during the reaction. This prevents the accumulation of acid, which could lead to undesired side reactions or catalyst deactivation. Common bases used include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃).[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reductive de-iodination of various aromatic iodides using different catalytic systems.
| Aryl Iodide Substrate | Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 2 | 98 | [6] |
| 1-Iodo-4-nitrobenzene | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 1 | 95 | [6] |
| 4-Iodobenzonitrile | NiCl₂(dppp) / Zn | H₂O | DMF | 80 | 12 | 85 | [9] |
| Methyl 4-iodobenzoate | Ru(bpy)₃Cl₂ / Hantzsch ester | Visible Light | Acetonitrile | 25 | 24 | 92 | [8] |
| 2-Iodotoluene | 10% Pd/C | Ammonium formate | Methanol | 25 | 0.5 | 96 | [1] |
| 1-Iodonaphthalene | 5% Pd/C | H₂ (1 atm) | Ethyl Acetate | 25 | 3 | 99 | [11] |
| 4-Iodobiphenyl | Raney Ni | H₂ (1 atm) | Ethanol | 25 | 4 | 97 | [11] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol describes a general procedure for the reductive de-iodination of an aryl iodide using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.
Materials:
-
Aryl iodide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol).
-
Dissolve the aryl iodide in methanol (10 mL).
-
Add ammonium formate (5.0 mmol, 5 equivalents) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C (10 mol% Pd) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Visible-Light Photoredox Catalysis for De-iodination
This protocol provides a general method for the reductive de-iodination of an aryl iodide using a ruthenium-based photocatalyst and a Hantzsch ester as a hydrogen atom donor under visible light irradiation.
Materials:
-
Aryl iodide
-
Ru(bpy)₃Cl₂ (tris(2,2'-bipyridyl)dichlororuthenium(II))
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), degassed
-
Blue LED light source
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl iodide (0.5 mmol), Hantzsch ester (0.75 mmol, 1.5 equivalents), and Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed acetonitrile (5 mL) and DIPEA (1.0 mmol, 2 equivalents) via syringe.
-
Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the de-iodinated product.
Visualizations
Caption: Troubleshooting workflow for low conversion in reductive de-iodination.
Caption: Strategies to prevent biaryl homocoupling side reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed reductive de-iodination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate Electronics Dominate the Rate of Reductive Dehalogenation Promoted by the Flavin-Dependent Iodotyrosine Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Interactions between Substrate and Flavin Control Iodotyrosine Deiodinase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular 1,5-H transfer reaction of aryl iodides through visible-light photoredox catalysis: a concise method for the synthesis of natural product scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization protocol for obtaining high purity 3-Iodo-4,5-dimethoxybenzaldehyde oxime
Technical Support Center: Recrystallization of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of this compound to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| The compound "oils out" and does not crystallize. | The melting point of the compound is below the boiling point of the solvent. The compound may be highly impure, leading to a significant melting point depression. Cooling the solution too quickly. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[1][2] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated but lacks a nucleation site. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[2] 2. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for crystal growth.[2] 3. Add a seed crystal of the pure compound if available.[2] 4. Cool the solution in an ice bath to further decrease solubility. |
| Very low recovery yield. | Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.[1][3] The compound is more soluble in the chosen solvent than ideal. Premature crystallization during a hot filtration step. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Re-evaluate the solvent system. A solvent with slightly lower solubility for the compound at room temperature might be better. 3. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent cooling and crystallization. Use a slight excess of hot solvent before filtration and then boil it off before cooling. |
| Crystals are colored or appear impure. | Insoluble impurities were not completely removed. Soluble impurities co-precipitated with the product. The rate of crystallization was too fast, trapping impurities. | 1. If there are insoluble impurities, perform a hot filtration of the solution before cooling. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. A second recrystallization may be necessary. Consider using a different solvent system that may better exclude the specific impurity. |
| Crystallization happens too quickly. | The solvent has very low solubility for the compound at room temperature. The initial solution was too concentrated. | 1. Add a small amount of additional hot solvent to the dissolved compound to slightly decrease the saturation.[1] 2. Re-heat to dissolve everything and then allow to cool more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a mixed-solvent recrystallization?
A2: Dissolve the crude oxime in the minimum amount of the hot solvent in which it is more soluble (e.g., ethanol). Then, slowly add the hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My purified oxime shows a nitrile impurity in the GC-MS analysis, but it's not visible on TLC. Why is this?
A3: Aldoximes can undergo dehydration to form nitriles under the high temperatures of the GC injection port or during MS ionization. This is a common artifact of the analytical method and may not reflect an actual impurity in your bulk sample[6]. To confirm the purity, it is advisable to use other analytical techniques such as NMR spectroscopy, which will not cause this transformation[6].
Q4: What is a typical expected yield for recrystallization?
A4: A yield of 70-80% is generally considered good for a single recrystallization. However, yields can be lower if the crude material is very impure[3]. It's a trade-off between purity and recovery.
Q5: The melting point of my recrystallized product is still broad. What should I do?
A5: A broad melting point range typically indicates the presence of impurities. A second recrystallization, possibly with a different solvent system, may be necessary to improve the purity. Ensure the crystals are thoroughly dried before measuring the melting point, as residual solvent can also depress and broaden the range.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Prepare a hot solvent mixture of ethanol and water (a starting ratio of approximately 4:1 to 1:1 can be tested on a small scale).
-
Dissolution: Place the crude oxime in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid. Heat the solution gently on a hot plate.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water to the solution until it becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good starting solvent for many aromatic oximes.[5] Often used in combination with water. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | Polar Protic | 82 | Another alcohol option, less polar than ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent. |
| Toluene | Nonpolar | 111 | May be suitable if the oxime is less polar. Can be used in a solvent/anti-solvent system with a more polar solvent.[7][8] |
| Hexane/Heptane | Nonpolar | 69 / 98 | Typically used as an anti-solvent with a more polar solvent. |
| Water | Very Polar | 100 | Often used as an anti-solvent with a water-miscible organic solvent like ethanol.[4][9] |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. echemi.com [echemi.com]
- 5. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reactivity of 3-iodo-4,5-dimethoxybenzaldehyde oxime and its bromo analog. Due to the limited availability of direct comparative studies on the oximes, this guide leverages experimental data from their parent aldehydes, 3-iodo-4,5-dimethoxybenzaldehyde and 3-bromo-4,5-dimethoxybenzaldehyde, as a scientifically sound proxy to evaluate the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions.
The conversion of the aldehyde to an oxime functional group is not expected to significantly alter the inherent reactivity of the aryl-halogen bond in common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic environment of the C-X bond, which is the primary determinant of its reactivity in these transformations, is largely governed by the substituents on the aromatic ring. Therefore, the data presented herein for the aldehydes provides a robust model for understanding the comparative reactivity of their corresponding oximes.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. The experimental data gathered for 3-iodo-4,5-dimethoxybenzaldehyde and its bromo analog consistently supports this established principle. The iodo-substituted compound generally exhibits higher reactivity, often requiring milder reaction conditions and affording higher yields in shorter reaction times compared to its bromo counterpart.
Data Presentation
The following tables summarize the experimental data for Suzuki, Heck, and Sonogashira cross-coupling reactions of 3-iodo-4,5-dimethoxybenzaldehyde and 3-bromo-4,5-dimethoxybenzaldehyde.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-4,5-dimethoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromo-4,5-dimethoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 |
Table 2: Comparison of Reactivity in Heck Coupling
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-4,5-dimethoxybenzaldehyde | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 8 | 92 |
| 2 | 3-Bromo-4,5-dimethoxybenzaldehyde | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 88 |
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-4,5-dimethoxybenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |
| 2 | 3-Bromo-4,5-dimethoxybenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 18 | 87 |
Experimental Protocols
Synthesis of 3-Halo-4,5-dimethoxybenzaldehyde Oximes
A general procedure for the synthesis of the title oximes from their corresponding aldehydes is as follows:
To a solution of the respective 3-halo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude oxime, which can be purified by recrystallization or column chromatography.
Representative Suzuki-Miyaura Coupling Protocol
In a round-bottom flask, 3-halo-4,5-dimethoxybenzaldehyde (1.0 eq), the corresponding boronic acid (1.2 eq), and a suitable base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., Toluene/EtOH/H₂O or 1,4-dioxane) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for the synthesis of 3-halo-4,5-dimethoxybenzaldehyde oximes.
Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzaldehyde Oximes as Antimicrobial Agents
Benzaldehyde oximes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the oxime moiety (=N-OH) imparts unique physicochemical properties that can contribute to their interaction with biological targets. The aromatic ring of benzaldehyde allows for a wide range of substitutions, enabling the fine-tuning of their antimicrobial potency, spectrum of activity, and pharmacokinetic properties. Modifications on the benzene ring, such as the introduction of halogens (e.g., iodine), hydroxyl, and methoxy groups, have been shown to modulate their biological effects.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) values, of various substituted benzaldehyde oxime derivatives against a panel of bacteria and fungi. It is important to note that the direct antimicrobial data for 3-iodo-4,5-dimethoxybenzaldehyde oxime is not available in the reviewed literature. Therefore, data for structurally related compounds, such as vanillin oxime derivatives (vanillin being 4-hydroxy-3-methoxybenzaldehyde), are presented to provide insights into the potential activity of iodinated and methoxylated benzaldehyde oximes.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzaldehyde Oxime Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Vanillin derived piperidin-4-one oxime ester (5b) | Escherichia coli | Potent activity reported | [1] |
| Staphylococcus aureus | Potent activity reported | [1] | |
| Vanillin derived piperidin-4-one oxime ester (5d) | Aspergillus flavus | Potent activity reported | [1] |
| Candida albicans | Potent activity reported | [1] | |
| Vanillin oxime-N-O-nonanoate | Rhizoctonia solani | EC50: 66.7 | [2] |
| Vanillin oxime-N-O-dodecanoate | Macrophomina phaseolina | EC50: 73.1 | [2] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13 - 6.25 | |
| Pseudomonas aeruginosa | 3.13 - 6.25 | ||
| Bacillus subtilis | 3.13 - 6.25 | ||
| Staphylococcus aureus | 3.13 - 6.25 | ||
| Acetyl vanillin derivatives (Compound F - fluorine substituted) | Escherichia coli | 25 | [3] |
| Acetyl vanillin derivatives (Compound I - pyridine substituted) | Escherichia coli | 25 | [3] |
| Ciprofloxacin (Standard) | Escherichia coli | 10 | [3] |
| Streptomycin (Standard) | - | Potent activity reported | [1] |
| Fluconazole (Standard) | - | Potent activity reported | [1] |
Note: The conversion of vanillin to its oxime has been shown to slightly increase its antifungal activity, which is significantly enhanced upon further conversion to oxime-N-O-alkanoates[2]. The antimicrobial potential of vanillin is attributed to the presence of the phenolic group[4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of benzaldehyde oxime derivatives.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a specified turbidity, corresponding to a known concentration of microorganisms (e.g., 10^8 CFU/mL). This is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthesized benzaldehyde oxime derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by using a spectrophotometer to measure optical density. Positive and negative controls (wells with and without microbial growth, respectively) are included in each assay.
Poisoned Food Technique for Antifungal Activity
This technique is commonly employed to evaluate the antifungal activity of compounds against phytopathogenic fungi.
-
Preparation of Poisoned Medium: A stock solution of the test compound is prepared. Appropriate volumes of the stock solution are added to a molten sterile agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. The medium is then poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of a young, actively growing fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, allowing for fungal growth on the control plates (medium without the test compound).
-
Evaluation of Antifungal Activity: The radial growth of the fungal colony is measured. The percentage of growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The EC50 value (the concentration that causes 50% inhibition of growth) can then be determined.
Visualizations
General Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound.
Caption: Workflow for MIC determination.
Structure-Activity Relationship Concept
The following diagram illustrates the concept of structure-activity relationship (SAR) in drug discovery, which is central to the development of potent benzaldehyde oxime derivatives.
Caption: Structure-Activity Relationship cycle.
Conclusion
While direct data on the antimicrobial activity of this compound remains elusive, the available literature on structurally similar compounds, particularly vanillin oxime derivatives, suggests that the benzaldehyde oxime scaffold is a promising platform for the development of novel antimicrobial agents. The introduction of various substituents on the aromatic ring significantly influences their biological activity. Further research, including the synthesis and comprehensive antimicrobial evaluation of this compound and its derivatives, is warranted to fully explore their therapeutic potential. The experimental protocols and conceptual workflows provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
¹H and ¹³C NMR Spectral Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra for 3-iodo-4,5-dimethoxybenzaldehyde oxime. Due to the limited availability of direct experimental spectral data for this specific compound, this document presents a predicted spectral assignment based on the known data of its precursor, 3-iodo-4,5-dimethoxybenzaldehyde, and a comparative analysis with structurally related benzaldehyde oximes. This guide is intended to serve as a reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the experimental data of the parent aldehyde and by comparison with known benzaldehyde oxime derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.5 - 7.6 | s | 1H |
| H-6 | ~7.1 - 7.2 | s | 1H |
| OCH₃ (C4) | ~3.93 | s | 3H |
| OCH₃ (C5) | ~3.92 | s | 3H |
| CH=NOH | ~8.1 - 8.2 | s | 1H |
| N-OH | ~8.0 - 9.0 (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=NOH | ~148 - 152 |
| C1 | ~128 - 132 |
| C2 | ~110 - 114 |
| C3 | ~90 - 94 |
| C4 | ~153 - 156 |
| C5 | ~152 - 155 |
| C6 | ~108 - 112 |
| OCH₃ (C4) | ~56 |
| OCH₃ (C5) | ~60 |
Comparative Spectral Data
For a robust analysis, the experimental NMR data for the precursor, 3-iodo-4,5-dimethoxybenzaldehyde, is provided below for direct comparison.
Table 3: Experimental NMR Data for 3-Iodo-4,5-dimethoxybenzaldehyde (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H (300 MHz) | 9.83 | s, CHO |
| 7.85 | d (J=1.7 Hz), H-2 | |
| 7.41 | d (J=1.7 Hz), H-6 | |
| 3.93 | s, OCH₃ | |
| 3.92 | s, OCH₃ | |
| ¹³C (75 MHz) | 189.7 | CHO |
| 154.2 | C-4 | |
| 153.0 | C-5 | |
| 134.7 | C-2 | |
| 133.9 | C-1 | |
| 111.0 | C-6 | |
| 92.1 | C-3 | |
| 60.7 | OCH₃ | |
| 56.1 | OCH₃ |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of benzaldehyde oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Dissolution: Dissolve 3-iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) in water to the aldehyde solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program is used.
-
For ¹³C NMR, a proton-decoupled pulse program (e.g., PENDANT or DEPT) is used to obtain singlets for all carbon atoms and to aid in the assignment of methyl, methylene, and methine carbons.
-
Visualizing the Analysis
Chemical Structure and Numbering
Caption: Structure of this compound.
Workflow for Spectral Analysis
Caption: Workflow from Synthesis to NMR Spectral Analysis.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the characterization of 3-Iodo-4,5-dimethoxybenzaldehyde oxime. It includes a predicted fragmentation pattern based on established principles of mass spectrometry, alongside detailed experimental protocols for researchers, scientists, and drug development professionals.
Characterization Techniques: A Comparative Overview
The structural elucidation and purity assessment of this compound can be achieved through various analytical methods. Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern, providing significant structural information. Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns. | High sensitivity, requires small sample amounts, provides detailed structural insights. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, crucial for definitive structure elucidation.[1] | Provides unambiguous structural assignment and information on stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the O-H and C=N bonds of the oxime group.[1] | Fast, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure. |
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of oximes often involves cleavage of the N-O bond and rearrangements like the McLafferty rearrangement, although the latter is more common in aliphatic oximes.[2] For aromatic oximes, fragmentation is often initiated at the oxime functional group and influenced by the substituents on the aromatic ring.
Proposed Fragmentation Pathway:
Figure 1: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzaldehyde oximes.[3][4]
-
Materials: 3-Iodo-4,5-dimethoxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water to the aldehyde solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
2. Mass Spectrometry Analysis
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Procedure:
-
Prepare a dilute solution of the synthesized oxime in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.
-
GC conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the elution of the compound.
-
-
For Direct Insertion Probe: Place a small amount of the solid sample or a drop of the concentrated solution onto the probe tip. Insert the probe into the ion source of the mass spectrometer and heat it gradually to vaporize the sample.
-
Mass Spectrometer settings (EI):
-
Ionization energy: 70 eV
-
Ion source temperature: 200-250 °C
-
Mass range: m/z 50-500
-
-
Acquire the mass spectrum and analyze the fragmentation pattern.
-
Alternative Analytical Approaches
While mass spectrometry provides valuable data, a comprehensive characterization of this compound should include other spectroscopic techniques to confirm the structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the methoxy protons, the oxime proton, and the aldehydic C-H proton of the oxime.
-
¹³C NMR: Would show the number of different types of carbon atoms in the molecule.
2. Infrared (IR) Spectroscopy
-
The IR spectrum would show characteristic absorption bands for the O-H stretch of the oxime (typically a broad band around 3200-3600 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and C-O stretches of the methoxy groups.[1]
By combining the data from mass spectrometry with NMR and IR spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved. This multi-technique approach is standard practice in chemical research and drug development to ensure the identity and purity of synthesized compounds.
References
- 1. 4-Chlorobenzaldehyde oxime | 3848-36-0 | Benchchem [benchchem.com]
- 2. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
Proposed HPLC Method and Comparison with Alternatives
An effective quality control system relies on validated analytical methods to ensure the reliability, consistency, and accuracy of test results.[1] For the quantification of 3-Iodo-4,5-dimethoxybenzaldehyde oxime, a reverse-phase HPLC (RP-HPLC) method is proposed. This technique is widely chosen for its high resolution, sensitivity, and reproducibility in pharmaceutical analysis.[1][2]
Alternative methods for quantifying aldehydes and oximes include Gas Chromatography (GC), often requiring derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] While GC can be effective, HPLC is often preferred for substances with low volatility.[2] LC-MS/MS offers high sensitivity and selectivity but may not be as readily available as HPLC-UV instrumentation.[4] Spectrophotometric methods can also be used for oxime determination but may lack the specificity required for complex samples.[5]
A logical comparison of these analytical techniques is presented below.
HPLC Method Validation Workflow
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] This ensures that the method is suitable for its purpose, providing reliable and accurate data.[1] The validation process follows a structured workflow as outlined in the ICH Q2(R2) guidelines.[6][7]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Electronic Properties of Benzaldehyde Oxime Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted benzaldehyde oximes, with a focus on understanding the characteristics of 3-Iodo-4,5-dimethoxybenzaldehyde oxime through Density Functional Theory (DFT) studies of analogous compounds. DFT has become an indispensable tool for predicting molecular structures and electronic properties, offering valuable insights for drug design and materials science.[1]
Comparative Analysis of Electronic Properties
While specific DFT studies on this compound are not extensively available in the literature, we can infer its electronic characteristics by comparing data from structurally related benzaldehyde and oxime derivatives. The electronic properties of such molecules are significantly influenced by the nature and position of substituents on the benzene ring.
Key electronic descriptors determined through DFT calculations include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE). The energy gap is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity and lower kinetic stability.[2]
Table 1: Comparison of Calculated Electronic Properties for Selected Oxime Derivatives
| Compound | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Quinoxaline Oxime Ether Derivative 1a | DFT/B3LYP | - | - | 3.21 | [2] |
| Quinoxaline Oxime Ether Derivative 1b | DFT/B3LYP | - | - | 3.15 | [2] |
| Quinoxaline Oxime Ether Derivative 1c | DFT/B3LYP | - | - | 2.16 | [2] |
| Quinoxaline Oxime Ether Derivative 1d | DFT/B3LYP | - | - | 2.18 | [2] |
| Quinoxaline Oxime Ether Derivative 1e | DFT/B3LYP | - | - | 1.38 | [2] |
| 2,5-dimethoxybenzaldehyde (exo-isomer) | DFT/B3LYP/6-311G(d,p) | -6.25 | -1.54 | 4.71 | [3][4] |
Note: Data for the specific target molecule is inferred from these related structures. The table showcases how different substitutions can significantly alter the HOMO-LUMO gap.
For this compound, the presence of electron-donating methoxy groups and an electron-withdrawing iodine atom would create a complex electronic environment. The interplay of these substituents would influence the charge distribution, dipole moment, and the molecular electrostatic potential (MEP), which is crucial for understanding intermolecular interactions.[3][5]
Experimental and Computational Protocols
The data presented and discussed in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical protocol used for such analyses.
Computational DFT Protocol:
-
Molecule Modeling : The initial 3D structure of the molecule of interest, such as this compound, is constructed using molecular modeling software.
-
Geometry Optimization : The structure is optimized to find its lowest energy conformation. This is commonly performed using DFT with a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311G(d,p).[3][6]
-
Frequency Calculations : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties :
-
HOMO-LUMO Analysis : The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated to determine the energy gap, which relates to the molecule's chemical reactivity and stability.[2][7]
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[3][5]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.[2][5]
-
-
Software : These calculations are typically carried out using quantum chemistry software packages like Gaussian.[5]
Synthesis Protocol for Benzaldehyde Oximes:
The synthesis of benzaldehyde oxime derivatives generally involves the condensation reaction of the corresponding substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[8]
-
The substituted benzaldehyde (e.g., 3-Iodo-4,5-dimethoxybenzaldehyde) is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added to the mixture.
-
The reaction mixture is stirred, often with heating under reflux, until the reaction is complete.
-
The product is then isolated by concentrating the reaction mixture, adding water to precipitate the oxime, followed by filtration and drying.[9]
Visualizations
The following diagrams illustrate the typical workflow for a DFT study and the logical relationships in analyzing molecular properties.
Caption: Workflow for DFT analysis of electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 9. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives
The structural integrity and crystalline arrangement of benzaldehyde derivatives are pivotal in determining their physical and chemical properties, which in turn influence their application in drug design and materials science. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzaldehyde derivatives, providing a basis for understanding how different substituents influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.6152 | 15.5513 | 7.5891 | 115.883 | 808.59 | 4 |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/n | 7.9351 | 7.9952 | 13.3854 | 97.432 | 842.23 | 4 |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/n | 3.9687 | 25.485 | 7.9622 | 93.656 | 804.53 | 4 |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 11.2336 | 5.9229 | 12.3789 | 102.138 | 804.83 | 4 |
| A bipyrazole derivative | C₂₄H₂₁N₅O | Triclinic | P-1 | - | - | - | - | - | - |
Data for dimethoxybenzaldehyde isomers sourced from[1]. Data for the bipyrazole derivative is included to show a different crystal system[2].
Intermolecular Interactions and Crystal Packing
The substitution pattern on the benzaldehyde ring significantly influences the types of intermolecular interactions observed in the crystal structure. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the overall supramolecular assembly.[3][4]
In the crystal structures of various benzaldehyde derivatives, weak C–H⋯O hydrogen bonds are common, often generated by the carbonyl group.[3][4] The interplay of these hydrogen bonds with C–H⋯π and π–π stacking interactions can lead to the formation of complex multi-dimensional networks.[3][4] In halogenated derivatives, halogen⋯halogen bonding interactions can further stabilize the crystal packing.[3][4] The differences in substitution positions can lead to subtle or significant variations in these packing arrangements.[3][4]
Experimental Protocols
The following section details a generalized experimental protocol for the X-ray crystal structure analysis of benzaldehyde derivatives, based on methodologies reported in the literature.[2][5]
Single Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 150 K or 293 K) during data collection. The diffractometer uses a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected over a range of 2Θ angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity of each reflection. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal.[3][4] The analysis involves partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the mapping of different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Visualizing the Workflow
The following diagrams illustrate the general workflow for X-ray crystal structure analysis and the logical relationship between molecular structure and crystal packing.
Caption: Experimental workflow for X-ray crystal structure analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3-Iodo-4,5-dimethoxybenzaldehyde oxime, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for the oxime, the following procedures are based on the available data for the closely related compound, 3-Iodo-4,5-dimethoxybenzaldehyde, and general guidelines for handling halogenated organic substances and oximes.
Immediate Safety and Hazard Profile
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | P261, P271, P304+P340, P319, P403+P233, P405 |
| Acute Toxicity, Oral | Category 4 (Assumed) | P270, P301+P316, P330, P405 |
Note: This data is for 3-Iodo-4,5-dimethoxybenzaldehyde and should be used as a conservative estimate for the oxime derivative.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Lab Coat: A fully buttoned lab coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial for safe disposal and to minimize costs.
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Halogenated Waste Stream: As an iodinated compound, this waste must be segregated into the halogenated organic waste stream.[2][3] Do not mix with non-halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant, health hazard).
3. Spill Management: In the event of a spill, follow these procedures immediately.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[2] Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
4. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[6][7][8] Do not pour down the drain or dispose of in regular trash.[9]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.[10][11]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 3-Iodo-4,5-dimethoxybenzaldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for 3-Iodo-4,5-dimethoxybenzaldehyde oxime. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from the known hazards of its precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, and the general chemical properties of aromatic aldoximes.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the precursor aldehyde is known to cause skin, eye, and respiratory irritation. Oximes as a class of compounds can have varying levels of toxicity and may be thermally unstable, with the potential for explosive decomposition upon heating. Therefore, a cautious approach is mandatory.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential projectiles in case of rapid decomposition. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use. | Prevents skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat. | Protects against splashes and brief thermal exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary PPE readily available and in good condition.
-
Prepare a designated and clearly labeled workspace for the handling of the compound.
-
Keep the quantity of the compound in the immediate work area to a minimum.
-
-
Handling :
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Avoid generating dust. If the compound is a fine powder, handle it with care.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If making a solution, add the solid to the solvent slowly while stirring.
-
Keep the container with the compound closed when not in use.
-
-
Heating :
-
Exercise extreme caution when heating the compound or its solutions. Oximes can decompose exothermically.[1]
-
Use a controlled heating source such as an oil bath with a thermostat and a blast shield.
-
Avoid localized overheating.
-
Do not distill aldoximes without proper precautions as they can peroxidize and explode.[1]
-
-
Spill Response :
-
In case of a small spill, decontaminate the area using an appropriate spill kit.
-
For a large spill, evacuate the area and contact the institutional safety officer.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan
All waste containing this compound should be treated as hazardous waste unless determined otherwise by institutional guidelines.
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste | A clearly labeled, sealed, and compatible solid waste container. | "Hazardous Waste: this compound" |
| Liquid Waste (Organic) | A clearly labeled, sealed, and compatible organic solvent waste container. | "Hazardous Waste: Organic Solvents with this compound" |
| Liquid Waste (Aqueous) | A clearly labeled, sealed, and compatible aqueous waste container. | "Hazardous Waste: Aqueous Solution with this compound" |
| Contaminated PPE | A designated, sealed bag for contaminated solid waste. | "Hazardous Waste: Contaminated PPE" |
Decontamination and Neutralization (for consideration and institutional approval):
-
Hydrolysis : A potential method for the degradation of the oxime is acid-catalyzed hydrolysis, which would convert it back to the corresponding aldehyde and hydroxylamine. This should only be performed by trained personnel in a controlled environment and in accordance with institutional waste disposal protocols.[1]
-
Reduction : Another possibility for neutralization is reduction to the corresponding amine.
-
Consult with your institution's environmental health and safety department for approved disposal procedures. Do not pour any waste down the drain.
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
